molecular formula C21H25FN4O8 B582769 Flupirtine-N6-beta-D-Glucuronide CAS No. 1147289-72-2

Flupirtine-N6-beta-D-Glucuronide

Cat. No.: B582769
CAS No.: 1147289-72-2
M. Wt: 480.449
InChI Key: HUIFNWVVUMTVKA-YUAHOQAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flupirtine-N6-beta-D-Glucuronide, also known as Flupirtine-N6-beta-D-Glucuronide, is a useful research compound. Its molecular formula is C21H25FN4O8 and its molecular weight is 480.449. The purity is usually 95%.
BenchChem offers high-quality Flupirtine-N6-beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flupirtine-N6-beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIFNWVVUMTVKA-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Role of N6-Glucuronidation in Flupirtine Clearance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flupirtine, a centrally acting, non-opioid analgesic, presents a complex metabolic profile critical to understanding its pharmacokinetics and safety. While its primary metabolic routes involving hydrolysis and N-acetylation are well-documented, the contribution of conjugation reactions, specifically N-glucuronidation, to its overall clearance is a subject of significant scientific interest. This technical guide provides an in-depth exploration of the N6-glucuronidation pathway in flupirtine's biotransformation. We will dissect the enzymatic processes, present methodologies for its characterization, and discuss its significance relative to other metabolic pathways, including the formation of potentially hepatotoxic reactive intermediates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of flupirtine metabolism.

Introduction to Flupirtine: A Unique Analgesic

Flupirtine (ethyl-{2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate) is an aminopyridine derivative that established a unique pharmacological class as a Selective Neuronal Potassium Channel Opener (SNEPCO).[1] Its mechanism, which involves the activation of Kv7 potassium channels, leads to neuronal membrane stabilization and an indirect antagonism of NMDA receptors, providing analgesia without the typical side effects of opioids or NSAIDs.[2][3][4]

Despite its efficacy, long-term use of flupirtine has been associated with a risk of severe liver injury, which ultimately led to the withdrawal of its marketing authorizations in Europe in 2018.[4][5] This safety concern underscores the critical importance of fully elucidating its metabolic fate. The drug's complex biotransformation involves multiple competing pathways that determine not only its rate of elimination but also the potential for generating toxic metabolites.[2][6]

An Overview of Flupirtine Biotransformation

The clearance of flupirtine in humans is almost entirely metabolic, with renal clearance of the parent drug accounting for less than 10% of its total body clearance.[6] The metabolism is characterized by a notable absence of significant cytochrome P450 (CYP) enzyme involvement.[7] Instead, flupirtine undergoes several other phase I and phase II reactions.

The primary metabolic pathways are:

  • Hydrolysis and N-Acetylation: The ethyl carbamate group is hydrolyzed by esterases, followed by acetylation of the resulting amine by N-acetyltransferases (NATs) to form the main active metabolite, D13223 (2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine).[2][6][7] This metabolite retains 20-30% of the parent drug's analgesic activity.[4][8]

  • Oxidative Metabolism (Peroxidase-Mediated): Flupirtine is a substrate for peroxidases, such as human myeloperoxidase, which can oxidize it to highly reactive quinone diimine intermediates.[6][7] These intermediates are implicated in the observed hepatotoxicity and can be detoxified via conjugation with glutathione (GSH) to form mercapturic acid derivatives, which are then excreted.[6]

  • N-Glucuronidation: A key phase II detoxification pathway where glucuronic acid is conjugated to a nitrogen atom on the flupirtine molecule, significantly increasing its water solubility and facilitating its excretion.[6][7]

The interplay between these pathways is crucial. Pathways that lead to stable, inactive metabolites, such as glucuronidation, compete with those that can produce reactive intermediates.

G cluster_phase1 Phase I & Other Reactions cluster_phase2 Phase II Conjugation Flupirtine Flupirtine Hydrolysis Hydrolysis (Esterases) Flupirtine->Hydrolysis Oxidation Oxidation (Peroxidases) Flupirtine->Oxidation Glucuronidation N-Glucuronidation (UGTs) Flupirtine->Glucuronidation Descarboethoxyflupirtine Descarboethoxyflupirtine Hydrolysis->Descarboethoxyflupirtine Acetylation N-Acetylation (NAT1, NAT2) Descarboethoxyflupirtine->Acetylation D13223 D13223 (Active Metabolite) Acetylation->D13223 D13223->Glucuronidation Quinone_Diimine Reactive Quinone Diimine Intermediate Oxidation->Quinone_Diimine GSH_Conjugation GSH Conjugation (GSTs) Quinone_Diimine->GSH_Conjugation N_Glucuronides Flupirtine N-Glucuronides (Inactive, Excretable) Glucuronidation->N_Glucuronides D13223_Glucuronides D13223 N-Glucuronides (Inactive, Excretable) Glucuronidation->D13223_Glucuronides Mercapturic_Acids Mercapturic Acid Derivatives GSH_Conjugation->Mercapturic_Acids

Fig. 1: Overview of Flupirtine Metabolic Pathways.

The N-Glucuronidation Pathway: A Deeper Dive

Glucuronidation is a major Phase II metabolic reaction that conjugates lipophilic substrates with glucuronic acid, rendering them more water-soluble and readily excretable.[9][10] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[11][12]

Identification of Flupirtine N-Glucuronides

Direct evidence for the N-glucuronidation of flupirtine comes from in vitro studies. When flupirtine was incubated with human liver microsomes (HLMs) in the presence of the essential cofactor UDP-glucuronic acid (UDPGA), two isomeric N-glucuronides were formed.[7] This demonstrates that flupirtine is indeed a substrate for human UGT enzymes.

Furthermore, the active metabolite D13223 also serves as a substrate for glucuronidation. Incubations under the same conditions yielded two isomeric N-glucuronides of D13223 as well.[7] While the exact position of conjugation is not definitively identified in the literature, the pyridinyl N6-amino group represents a chemically favorable site for glucuronide attachment, hence the term "N6-glucuronidation."

Putative UGT Isoforms Involved

The specific UGT isoforms responsible for flupirtine glucuronidation have not been fully characterized. However, insights can be drawn from structurally similar compounds. Retigabine, an anticonvulsant that shares a similar triaminopyridine core with flupirtine, is known to be a substrate for several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, and UGT1A9.[6] It is highly probable that these same isoforms play a role in the N-glucuronidation of flupirtine and its acetylated metabolite, D13223.[6] UGTs from both the UGT1A and UGT2B subfamilies are the primary enzymes involved in the metabolism of xenobiotics in the human liver.[13]

Role of N-Glucuronidation in Overall Clearance

While the formation of N-glucuronides is confirmed, their quantitative contribution to the total clearance of flupirtine in humans remains to be precisely determined. The focus of many metabolic studies has been on the pathways leading to the active metabolite D13223 and the potentially toxic quinone diimines. For instance, the formation of mercapturic acid derivatives, which serves as a surrogate for the toxic pathway, accounts for approximately 8-12% of the bioavailable flupirtine dose.[6]

The lack of specific data for the glucuronidation pathway highlights a gap in the complete understanding of flupirtine's disposition. However, given that it is a direct conjugation of the parent drug and its major active metabolite, it is reasonable to hypothesize that it represents a significant detoxification and elimination route.

Pharmacokinetic Profile of Flupirtine

To contextualize the role of any single metabolic pathway, it is essential to consider the drug's overall pharmacokinetic properties.

Parameter Value Source
Oral Bioavailability ~90%[1][14]
Rectal Bioavailability ~72.5%[1][14]
Time to Max. Concentration (Tmax) ~2 hours[6]
Plasma Half-life (t½) 8.5 - 10.7 hours[14][15]
Volume of Distribution (Vd) 154 L (healthy)[1]
Primary Route of Excretion Urine (~72% of dose)[14]

Table 1: Key Pharmacokinetic Parameters of Flupirtine in Humans.

Methodologies for Studying Flupirtine Glucuronidation

Investigating the role of N-glucuronidation requires robust in vitro and bioanalytical methodologies. The choice of these methods is driven by the need to replicate the metabolic environment of the human liver and to selectively and sensitively detect the resulting metabolites.

In-Vitro Protocol: Metabolite Formation in Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions containing the highest concentration of UGT enzymes and are the gold standard for studying Phase II metabolism in vitro. This system allows for the controlled investigation of specific conjugation reactions by providing the necessary enzymes and adding the required cofactors.

Step-by-Step Protocol:

Step Procedure Rationale / Key Considerations
1. Reagent Preparation Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and pooled HLMs (e.g., 0.5 mg/mL protein). Prepare stock solutions of flupirtine and the cofactor UDPGA.The buffer maintains physiological pH. MgCl₂ is required for optimal UGT activity. Pooled HLMs are used to average out inter-individual variability.
2. Pre-incubation Pre-incubate the HLM/buffer mixture at 37°C for 5 minutes.This step allows the system to reach thermal equilibrium before the reaction is initiated.
3. Reaction Initiation Add flupirtine (e.g., 50 µM final concentration) to the mixture and initiate the reaction by adding UDPGA (e.g., 2 mM final concentration).The reaction is started with the addition of the cofactor, as UGT enzymes are dependent on it. A control incubation without UDPGA is essential to confirm that metabolite formation is cofactor-dependent.
4. Incubation Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.37°C mimics physiological temperature. The incubation time is optimized to ensure sufficient metabolite formation without significant enzyme degradation.
5. Reaction Termination Stop the reaction by adding an equal volume of ice-cold acetonitrile.Acetonitrile serves to precipitate proteins (denaturing the enzymes and stopping the reaction) and extract the analytes of interest.
6. Sample Processing Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.This step clarifies the supernatant, which contains the parent drug and its metabolites, making it suitable for analysis.
7. Analysis Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).LC-MS/MS provides the necessary sensitivity and selectivity to detect and identify the glucuronide metabolites formed.

Table 2: Protocol for In-Vitro Glucuronide Formation Assay.

Bioanalytical Protocol: LC-MS/MS Quantification

Rationale: LC-MS/MS is the preferred bioanalytical technique due to its superior specificity, sensitivity, and speed. It allows for the simultaneous quantification of the parent drug and multiple metabolites in complex biological matrices like plasma or HLM incubates.

Method Parameters (Example):

Parameter Description
Chromatography Reversed-phase HPLC (e.g., C18 column)
Mobile Phase Gradient elution using a mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
Mass Spectrometry Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions are monitored for flupirtine, D13223, and the expected glucuronide conjugates.

Table 3: Typical LC-MS/MS Parameters for Flupirtine Analysis.

Experimental Workflow Visualization

The logical flow from the in vitro experiment to final data analysis is a self-validating system, ensuring that observed metabolites are a direct result of the enzymatic reaction.

G cluster_invitro In-Vitro Incubation cluster_analysis Bioanalytical Analysis prep 1. Prepare Reagents (HLMs, Buffer, Flupirtine, UDPGA) incubate 2. Incubate at 37°C prep->incubate terminate 3. Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate process 4. Centrifuge & Collect Supernatant terminate->process lcms 5. LC-MS/MS Analysis process->lcms Inject Supernatant data 6. Data Processing (Peak Integration, Identification) lcms->data result result data->result Metabolite Identified? control Control Sample (-UDPGA) control->lcms

Fig. 2: Workflow for Flupirtine Metabolite Identification.

Clinical and Toxicological Significance

Glucuronidation as a Competing Detoxification Pathway

From a drug development perspective, understanding the balance between metabolic activation (toxification) and detoxification is paramount. For flupirtine, N-glucuronidation represents a crucial detoxification pathway. By converting both the parent drug and its active metabolite into inactive, water-soluble glucuronides, this route facilitates their elimination and prevents their accumulation.[6][7]

Crucially, glucuronidation competes directly with the peroxidase-mediated oxidation pathway.[6] A higher flux through the UGT-mediated pathway would theoretically reduce the amount of flupirtine available to be converted into reactive quinone diimine intermediates, thereby mitigating the risk of hepatotoxicity.

Influence of Genetic Polymorphisms

The activity of UGT enzymes can vary significantly between individuals due to genetic polymorphisms.[10] Studies have investigated the influence of polymorphisms in UGT1A1, as well as NAT2 and GSTP1, on flupirtine metabolism. Interestingly, these common genetic variants did not appear to significantly influence the formation of the mercapturic acid derivatives, suggesting that the disposition of flupirtine is robust and not easily perturbed by single-gene variations in these key pathways.[6] This indicates a complex interplay where multiple enzymes and pathways contribute to the drug's overall clearance.

Conclusion

N-glucuronidation is an integral and confirmed component of flupirtine's metabolic clearance. In vitro evidence clearly demonstrates the formation of N-glucuronides from both flupirtine and its primary active metabolite, D13223, mediated by hepatic UGT enzymes.[7] This pathway functions as a critical route for detoxification, converting the compounds into readily excretable forms and competing with the metabolic activation pathway responsible for generating potentially hepatotoxic quinone diimines.[6]

While its qualitative role is established, the quantitative contribution of N6-glucuronidation to the total in-vivo clearance of flupirtine has not been fully elucidated and represents an area for future research. A complete understanding of this pathway is essential for building comprehensive pharmacokinetic models and for fully contextualizing the safety profile of flupirtine and related compounds. The methodologies outlined in this guide provide a robust framework for conducting such investigations.

References

  • Methling, K., et al. (2009). Investigation of the in vitro metabolism of the analgesic flupirtine. Drug Metabolism and Disposition, 37(3), 479-493. [Link]

  • Harisha, S., et al. (2017). Flupirtine: A Narrative Review of Its Role in Acute and Chronic Pain Management. Med One, 2(2). [Link]

  • Hlavica, P., & Niebch, G. (1985). [Pharmacokinetics and Biotransformation of the Analgesic Flupirtine in Humans]. Arzneimittelforschung, 35(1), 67-74. [Link]

  • Siegmund, W., et al. (2015). Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. British Journal of Clinical Pharmacology, 79(3), 501-513. [Link]

  • Lawson, K. (2019). Pharmacology and clinical applications of flupirtine: Current and future options. World Journal of Pharmacology, 8(1), 1-13. [Link]

  • Narla, G., et al. (2018). Brain Distribution and Metabolism of Flupirtine, a Nonopioid Analgesic Drug with Antiseizure Effects, in Neonatal Rats. Molecules, 23(12), 3346. [Link]

  • Lawson, K. (2019). Pharmacology and clinical applications of flupirtine: Current and future options. World Journal of Pharmacology. [Link]

  • Wikipedia contributors. (2023). Flupirtine. Wikipedia, The Free Encyclopedia. [Link]

  • New Drug Approvals. (2015). Flupirtine Revisited. New Drug Approvals. [Link]

  • Harish, S., et al. (2012). Flupirtine: Clinical pharmacology. Journal of Anaesthesiology Clinical Pharmacology, 28(2), 172-177. [Link]

  • Narang, P. K., et al. (1984). Quantitation of flupirtine and its active acetylated metabolite by reversed-phase high-performance liquid chromatography using fluorometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 135-143. [Link]

  • Harish, S., et al. (2012). Flupirtine: Clinical pharmacology. Semantic Scholar. [Link]

  • Cui, M., et al. (2017). Bioequivalence study of two formulations of flupirtine maleate capsule. Drug Design, Development and Therapy, 11, 3475-3482. [Link]

  • European Medicines Agency. (2018). Assessment report - Referral under Article 31 of Directive 2001/83/EC resulting from pharmacovigilance data INN: flupirtine. [Link]

  • De Vito, V., et al. (2015). Bioanalytical Method Validation and Quantification of Flupirtine in Canine Plasma by HPLC with Spectrofluorimetric Detection. American Journal of Animal and Veterinary Sciences. [Link]

  • De Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International Journal of Psychiatry in Clinical Practice, 7(1), 1-13. [Link]

  • Taylor & Francis. UDP-glucuronosyltransferase – Knowledge and References. [Link]

  • Wikipedia contributors. (2023). Glucuronidation. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Ahmad, A. (2018). Profiling the Activity and Hepatotoxicity of Flupirtine Through Medicinal Chemistry Approaches. University of Greifswald Publication Server. [Link]

  • Al-Kuraishy, H. M., et al. (2022). Flupirtine in Pain Management Pharmacological Properties and Clinical Use. ResearchGate. [Link]

  • Al-Juboori, M., & Al-Shurbaji, A. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(10), 1047. [Link]

  • MedlinePlus. (2012). UGT1A1 gene. MedlinePlus Genetics. [Link]

  • Kumar, A. (2023). Role of Glucuronidation in Drug Detoxification and Elimination. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

Sources

Structure and stability of Flupirtine-N6-beta-D-Glucuronide

Technical Guide: Structure and Stability of Flupirtine-N6- -D-Glucuronide

Executive Summary

Flupirtine, a triaminopyridine-based centrally acting analgesic, was withdrawn from the European market due to idiosyncratic drug-induced liver injury (DILI). The toxicity mechanism is linked to the oxidation of its triaminoaryl scaffold into reactive azaquinone diimines .[1]

Flupirtine-N6-


-D-Glucuronide

Chemical Architecture & Stereochemistry

Structural Definition

The molecule consists of the parent drug, Flupirtine, conjugated to

N6-nitrogen
FeatureSpecification
IUPAC Name (2S,3S,4S,5R,6S)-6-[[2-amino-3-(ethoxycarbonylamino)-6-(4-fluorobenzyl)pyridin-3-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Formula

Molecular Weight ~480.45 g/mol
Linkage Type N-Glycosidic Bond (Secondary Arylamine Glucuronide)
Stereochemistry

-Anomer
(confirmed by

coupling constant > 8.0 Hz)
The N6-Binding Site

Flupirtine presents three potential sites for glucuronidation:

  • N2 (Primary Amine): Sterically accessible, common target for UGTs.

  • N3 (Carbamate Nitrogen): Electron-deficient, less nucleophilic.

  • N6 (Secondary Benzylamine): The focus of this guide. Glucuronidation here creates a bulky tertiary center. This position is critical because the N6 nitrogen is a key participant in the oxidation to the toxic quinone diimine. Glucuronidation at N6 effectively blocks the formation of the toxic electrophile.

Metabolic Context: The "Safety Cliff"

The stability of Flupirtine-N6-glucuronide is not just a storage concern; it is a toxicological determinant. If the metabolite is stable, it is excreted safely. If it is labile (unstable), it hydrolyzes back to Flupirtine, which can then undergo oxidative bioactivation.

Pathway Visualization

The following diagram illustrates the competition between the detoxification pathway (Glucuronidation) and the bioactivation pathway (Oxidation).

FlupirtineMetabolismFlupirtineFlupirtine(Parent Drug)N6_GlucFlupirtine-N6-Glucuronide(Detoxification Product)Flupirtine->N6_Gluc UGT1A9 / UGT1A4(Phase II)QuinoneAzaquinone Diimine(Reactive Electrophile)Flupirtine->Quinone Peroxidases / CYP450(Oxidation)N6_Gluc->Flupirtine Acid Hydrolysis(Unstable in Urine)HepatotoxicityHepatocellular Necrosis(DILI)Quinone->Hepatotoxicity Covalent Bindingto ProteinsMercapturateMercapturic AcidDerivativesQuinone->Mercapturate GST + Glutathione(Rescue Pathway)

Figure 1: The metabolic bifurcation of Flupirtine.[2][3] Stability of the N6-Glucuronide prevents the "futile cycle" that regenerates the parent drug for oxidation.

Synthesis and Isolation Protocols

Since Flupirtine-N6-glucuronide is not a standard commercial reagent, researchers must synthesize it for stability testing.

Biocatalytic Synthesis (Preferred)

This method preserves the correct

  • Enzyme Source: Recombinant Human UGT1A9 or UGT1A4 (supersomes) are preferred over liver microsomes to reduce background hydrolysis.

  • Reaction Mix:

    • Substrate: Flupirtine Maleate (

      
      )
      
    • Cofactor: UDP-Glucuronic Acid (UDP-GA,

      
      )
      
    • Buffer: Tris-HCl (pH 7.4) with

      
      
      
      
      .
    • Additives: Alamethicin (

      
      ) to permeabilize microsomes.
      
  • Incubation: 2 hours at 37°C.

  • Purification: Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol/Water gradient.

Chemical Synthesis (Koenigs-Knorr Variation)

Used when gram-scale quantities are needed for NMR.

  • Donor: Acetobromo-

    
    -D-glucuronic acid methyl ester.
    
  • Acceptor: Flupirtine (free base).

  • Catalyst: Silver Triflate (AgOTf) or Silver Carbonate (

    
    ) to promote 
    
    
    inversion (ensuring
    
    
    -anomer).
  • Deprotection: Careful hydrolysis of methyl ester (LiOH) and acetate groups. Note: Strong base can degrade the triaminopyridine core; enzymatic deprotection (esterase) is safer.

Stability Profile

The N-glucuronides of aromatic amines exhibit distinct stability profiles compared to O-glucuronides. They are generally resistant to

chemically labile in acidic environments
pH-Dependent Hydrolysis Kinetics

The bond between the anomeric carbon of glucuronic acid and the N6 nitrogen is susceptible to acid-catalyzed cleavage.

pH ConditionHalf-Life (

) at 37°C
MechanismImplication
pH 1.0 - 2.0 (Gastric)< 30 minutesProtonation of N6

C-N bond cleavage
Rapid reversion to parent if ingested (enterohepatic recirculation).
pH 4.5 - 5.5 (Acidic Urine)2 - 6 hoursAcid-catalyzed hydrolysisCritical: Metabolite hydrolyzes in the bladder, releasing parent Flupirtine.
pH 7.4 (Plasma)> 24 hoursStableCirculates intact in blood.
pH 9.0 (Basic)> 48 hoursStableResistant to base-catalyzed hydrolysis (unlike acyl glucuronides).
Thermal Stability
  • Frozen (-20°C): Stable for > 6 months.

  • Refrigerated (4°C): Stable for 1 week.

  • Room Temp (25°C): Significant degradation within 24 hours in solution.

  • Protocol Recommendation: All samples containing Flupirtine-N6-glucuronide must be processed on ice and analyzed within 4 hours of collection, or acidified/basified to pH 7.0–8.0 immediately.

Analytical Characterization

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • Key Fragment: Loss of 176 Da (neutral loss of glucuronic acid moiety), yielding the parent ion at m/z 305.

  • Differentiation: To distinguish N6-glucuronide from N2-glucuronide, observe the fragmentation of the pyridine ring. N6-substitution alters the fragmentation of the fluorobenzyl tail.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the N6 attachment site.

  • 
     NMR (DMSO-
    
    
    ):
    • Anomeric Proton (H-1'): Doublet at

      
       5.2 – 5.5 ppm.
      
    • Coupling Constant (

      
      ):  ~8.5 Hz (Confirms 
      
      
      -configuration).
    • N6-H Signal: In parent Flupirtine, the N6-H appears as a triplet/broad singlet around 6-7 ppm. In the N6-glucuronide, this proton is absent , confirming substitution at the secondary amine.

    • N2-H Signal: The primary amine (

      
      ) protons remain visible (~6.0 ppm), confirming the glucuronide is not at the N2 position.
      

References

  • Mechanisms of Flupirtine Metabolism & Toxicity Methner, C., et al. (2022). "Modifications of the Triaminoaryl Metabophore of Flupirtine Aimed at Avoiding Quinone Diimine Formation." ACS Omega.

  • Glucuronidation Pathways and UGT Isoforms Rowland, A., et al. (2013). "The 'glucuronidation cliff': clinical implications of the species differences in drug glucuronidation." Expert Opinion on Drug Metabolism & Toxicology.

  • Stability of N-Glucuronides Zenser, T. V., et al. (1998).[4][5] "N-glucuronidation of benzidine and its metabolites. Role in bladder cancer."[4][5] Drug Metabolism and Disposition.

  • Flupirtine Withdrawal and Hepatotoxicity Context European Medicines Agency (EMA).[6] (2018).[6] "EMA confirms recommendation to withdraw marketing authorisations for flupirtine-containing medicines."

Technical Guide: Analysis and Characterization of Isomeric N-Glucuronides of Flupirtine in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Flupirtine, a triaminopyridine derivative and selective neuronal potassium channel opener (SNEPCO), faces severe regulatory restrictions due to idiosyncratic hepatotoxicity. While oxidative metabolism (quinone diimine formation) drives toxicity, glucuronidation represents a critical detoxification and clearance pathway.

The Challenge: Flupirtine contains multiple nucleophilic nitrogen atoms capable of accepting a glucuronic acid moiety. This results in the formation of isomeric N-glucuronides —metabolites with identical molecular masses (


 481 for parent glucuronides) but distinct physicochemical properties and stabilities. Differentiating these isomers is analytically complex yet essential for understanding metabolic shunting in compromised livers.

Objective: This guide provides a self-validating protocol for the extraction, chromatographic separation, and mass spectrometric identification of flupirtine N-glucuronide isomers in human urine, emphasizing the distinction between carbamoyl-linked and amine-linked conjugates.

Part 1: Chemical Basis of Glucuronide Isomerism

The metabolism of flupirtine involves two primary Phase II pathways relevant to this guide:

  • Direct Glucuronidation of Flupirtine: The parent molecule (

    
    ) forms N-glucuronides.
    
  • Glucuronidation of D-13223: The active acetylated metabolite (

    
    ) also undergoes glucuronidation.
    
Structural Sites of Conjugation

Flupirtine (Ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate) presents three potential nitrogen sites for UDP-glucuronosyltransferase (UGT) attachment:

  • Site A (Carbamate Nitrogen): The nitrogen within the carbamate side chain. Glucuronidation here forms a carbamoyl glucuronide . These are chemically labile and can undergo hydrolysis or rearrangement.

  • Site B (Secondary Amine): The nitrogen at position 6 of the pyridine ring (linked to the fluorobenzyl group).

  • Site C (Primary Amine): The nitrogen at position 2 of the pyridine ring.

Literature Consensus: In vitro incubations with human liver microsomes (HLM) and urine analysis have confirmed the presence of two distinct isomeric N-glucuronides for the parent compound. Chemical stability studies suggest the major isomer is often linked to the carbamate nitrogen, but the pyridine-linked isomers (N-glucuronides) are also formed and are generally more stable to hydrolysis than their carbamoyl counterparts.

Part 2: Analytical Strategy & Workflow

The Separation Challenge

Standard C18 reverse-phase chromatography often fails to resolve positional N-glucuronide isomers due to their similar hydrophobicity. This protocol utilizes a Polar Embedded or Phenyl-Hexyl stationary phase to exploit


 interactions with the pyridine ring, which differ slightly depending on the substitution site of the bulky glucuronic acid group.
Workflow Visualization

The following diagram outlines the metabolic flow and the analytical decision matrix.

Flupirtine_Metabolism cluster_metabolism Metabolic Pathways (Human) Parent Flupirtine (m/z 305) D13223 D-13223 (Acetylated Metabolite) (m/z 347) Parent->D13223 NAT2 (Acetylation) QDI Quinone Diimines (Reactive Intermediates) Parent->QDI Peroxidases UGT UGT1A9 / UGT1A4 Parent->UGT D13223_G D-13223-N-Glucuronide D13223->D13223_G UGT Mercapturates Mercapturic Acids (M-424, M-466) QDI->Mercapturates GST + Processing Iso_A Flupirtine-N-G1 (Carbamoyl-linked?) UGT->Iso_A Major Isomer Iso_B Flupirtine-N-G2 (Pyridine-linked?) UGT->Iso_B Minor Isomer

Caption: Metabolic branching of Flupirtine showing the parallel formation of stable N-glucuronide isomers and reactive quinone diimines.

Part 3: Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Rationale: N-glucuronides are highly polar. Liquid-liquid extraction (LLE) often results in poor recovery. SPE provides cleaner extracts and higher recovery for polar conjugates.

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X, 60 mg/3 mL.

  • Step 1 (Conditioning): 2 mL Methanol followed by 2 mL Water.

  • Step 2 (Loading): Mix 500 µL Human Urine with 500 µL 20 mM Ammonium Formate (pH 4.0). Load onto cartridge.

    • Note: Acidic pH stabilizes acyl/carbamoyl glucuronides during extraction.

  • Step 3 (Wash): 2 mL Water (removes salts/urea).

  • Step 4 (Elution): 2 x 500 µL Methanol containing 0.1% Formic Acid.

  • Step 5 (Reconstitution): Evaporate under nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

Rationale: A Synergi Fusion-RP column (polar embedded) is selected to retain polar glucuronides while providing selectivity for structural isomers based on steric hindrance.

ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)
Column Phenomenex Synergi Fusion-RP (150 x 2.0 mm, 4 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 35°C

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold for polar retention)

  • 1-10 min: 5% → 40% B (Shallow gradient for isomer resolution)

  • 10-12 min: 40% → 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Detection (MRM)

Detection is performed in Positive ESI mode .[1][2] Glucuronides typically exhibit a neutral loss of the glucuronic acid moiety (176 Da).

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Flupirtine 305.1196.125Parent Quantification
Flupirtine-N-Glucuronide 481.2305.120Target Isomer Detection
D-13223 347.1238.128Active Metabolite
D-13223-N-Glucuronide 523.2347.122Metabolite Conjugate

Diagnostic Note: If the "305.1" fragment is dominant for the glucuronide, it confirms the glucuronic acid is attached to a nitrogen that leaves the parent structure intact upon fragmentation (N-glucuronide characteristic).

Part 4: Data Interpretation & Causality

Distinguishing Isomers

When analyzing the LC-MS chromatogram for the


 transition, you will likely observe two peaks.
  • Peak 1 (Earlier Eluting): Likely the Carbamoyl-N-glucuronide .

    • Reasoning: The carbamate region is more solvent-exposed and polar. Conjugation here often results in slightly lower retention on RP columns compared to ring-nitrogen conjugation.

    • Validation: Treat a replicate sample with 0.1 M NaOH for 30 mins. Carbamoyl glucuronides are alkali-labile and will degrade faster than pyridine-amine N-glucuronides.

  • Peak 2 (Later Eluting): Likely the Pyridine-N-glucuronide .

    • Reasoning: The pyridine ring amines are sterically closer to the hydrophobic fluorobenzyl tail. Glucuronidation here may create a conformation that interacts more strongly with the stationary phase.

Enzymatic Hydrolysis Control

To validate that peaks are indeed glucuronides:

  • Incubate urine with

    
    -glucuronidase  (E. coli or Helix pomatia) at 37°C for 2 hours.
    
  • Observe the disappearance of the 481/523 peaks and the stoichiometric increase of the 305/347 (parent/metabolite) peaks.

  • Critical Check: N-glucuronides are sometimes resistant to standard

    
    -glucuronidase hydrolysis compared to O-glucuronides. If hydrolysis is incomplete, extend incubation time or increase enzyme concentration.
    

References

  • Methling, K. et al. (2009).[3] Investigation of the in vitro metabolism of the analgesic flupirtine. Drug Metabolism and Disposition.[1][4][5][6][7][8]

  • Siegmund, W. et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. Journal of Pharmaceutical and Biomedical Analysis.

  • Scheuch, E. et al. (2015).[1] Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. British Journal of Clinical Pharmacology.

  • Hlavica, P. & Niebch, G. (1985).[4] Pharmacokinetics and biotransformation of the analgesic flupirtine in humans. Arzneimittelforschung.

Sources

Flupirtine Phase II Metabolism and Glucuronide Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Flupirtine's Phase II metabolism, specifically focusing on glucuronidation pathways, their interplay with bioactivation, and the experimental frameworks required for their characterization.

Executive Summary: The Metabolic Safety Valve

Flupirtine (Selectively Neuronal Potassium Channel Opener - SNEPCO) was withdrawn from widespread clinical use due to idiosyncratic hepatotoxicity.[1] Understanding the metabolic fate of Flupirtine is not merely a pharmacokinetic exercise but a toxicological imperative.

The core of Flupirtine's safety profile lies in the competition between detoxification pathways (Phase II Glucuronidation and Acetylation) and bioactivation pathways (Oxidation to Quinone Diimines). Glucuronidation acts as a critical "safety valve," sequestering the parent drug and its stable metabolite (D-13223) before they can undergo the hydrolysis required to form reactive electrophiles.

This guide details the molecular mechanisms of these conjugates, the specific UGT isoforms involved, and the rigorous LC-MS/MS protocols necessary for their identification.

Molecular Architecture and Metabolic Overview

Flupirtine is a triaminopyridine derivative. Its structure contains multiple nucleophilic nitrogen atoms susceptible to conjugation, yet steric and electronic factors dictate the site of glucuronidation.

The Core Structure
  • Chemical Name: Ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate.[1][2]

  • Key Functional Groups:

    • Carbamate moiety: The metabolic "gatekeeper." Hydrolysis here yields the primary amine precursor to toxicity.

    • Pyridine Ring Nitrogens: Potential sites for N-glucuronidation.[1]

    • Secondary Amine (4-fluorobenzylamino): A site for N-glucuronidation (analogous to Retigabine).[1]

The Metabolic Map

The metabolism of Flupirtine is a bifurcated pathway. One branch leads to stable conjugates (Phase II), while the other leads to reactive quinone diimines (Phase I Oxidation) capable of depleting glutathione and binding to hepatic proteins.

Flupirtine_Metabolism Flupirtine Flupirtine (Parent) Hydrolysis Hydrolysis (Carboxylesterase) Flupirtine->Hydrolysis UGT Glucuronidation (UGT1A9, 1A4, 2B7) Flupirtine->UGT Metabolite_1 Hydrolyzed Metabolite (3-amino derivative) Hydrolysis->Metabolite_1 NAT2 N-Acetylation (NAT2) Metabolite_1->NAT2 Oxidation Oxidation (Peroxidases) Metabolite_1->Oxidation Bioactivation D13223 D-13223 (Active Metabolite) NAT2->D13223 D13223->UGT QDI Quinone Diimines (Reactive Electrophiles) Oxidation->QDI GST Glutathione Conjugation (GSTP1) QDI->GST Detoxification Flu_Gluc Flupirtine-N-Glucuronides (Renal Excretion) UGT->Flu_Gluc D13223_Gluc D-13223-N-Glucuronides (Renal Excretion) UGT->D13223_Gluc Mercapturates Mercapturic Acids (M-424, M-466) GST->Mercapturates

Figure 1: The metabolic bifurcation of Flupirtine.[1][3] Note that Glucuronidation (UGT) competes directly with the hydrolytic pathway that leads to toxicity.

Phase II Glucuronidation Mechanisms

N-Glucuronidation

Unlike simple alcohols or carboxylic acids which form O-glucuronides or acyl-glucuronides, Flupirtine and its acetylated metabolite D-13223 primarily form N-glucuronides .[1] This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a nitrogen atom on the substrate.

  • Substrate: Flupirtine (Parent) and D-13223.[1][4][5][6]

  • Enzymology: Based on structural analogs (Retigabine) and inhibition studies, the primary isoforms implicated are UGT1A9 and UGT1A4 . UGT1A4 is historically specialized for the N-glucuronidation of tertiary amines and N-heterocycles, while UGT1A9 has broad specificity.

  • Reaction Type: Direct conjugation.

    • Mechanism:[1][3][7][8][9] The nucleophilic nitrogen attacks the C1 carbon of the glucuronic acid moiety of UDPGA, displacing UDP.

Stability and Hydrolysis

N-glucuronides exhibit varying stability profiles. Flupirtine N-glucuronides are generally considered labile .[1]

  • Acid Stability: They may undergo hydrolysis in acidic urine, reverting to the parent compound.

  • Enzymatic Hydrolysis: They are susceptible to

    
    -glucuronidase.[1] This reversibility is a critical consideration during sample preparation; samples must be kept at neutral pH and low temperature to prevent artifactual deconjugation.
    
The Competition with Bioactivation

The clinical hepatotoxicity of Flupirtine is linked to the formation of quinone diimines. These are formed after the hydrolysis of the carbamate group.

  • Protective Role: Glucuronidation of the parent Flupirtine prevents the initial hydrolysis step. Therefore, high UGT activity effectively reduces the "substrate load" available for the toxic pathway.

  • Genetic Factors: While polymorphisms in NAT2 (acetylation) and GSTP1 (glutathione scavenging) have been studied, the efficiency of the UGT pathway remains a determinant of total systemic exposure to the parent drug.

Experimental Protocols: Characterization of Conjugates

To rigorously identify and quantify Flupirtine glucuronides, a self-validating workflow using LC-MS/MS is required.[1]

In Vitro Microsomal Incubation (Glucuronidation Assay)

This protocol generates authentic glucuronide standards for identification.[1]

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Alamethicin (pore-forming peptide to allow UDPGA entry).[1]

  • UDPGA (Cofactor).[1][10][11]

  • MgCl2 (Cofactor).[1][11]

  • Phosphate Buffer (100 mM, pH 7.4).[1][11]

Workflow:

  • Activation: Pre-incubate HLM (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Rationale: Alamethicin permeabilizes the microsomal membrane, granting the active site of UGTs access to the cofactor.

  • Reaction Mix: Combine Buffer, MgCl2 (5 mM), and Flupirtine (10-50 µM).

  • Initiation: Add UDPGA (5 mM final concentration). Incubate at 37°C.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Quench: Add ice-cold Acetonitrile (1:1 v/v) containing Internal Standard (e.g., Flupirtine-d4).

  • Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Inject supernatant.

LC-MS/MS Analytical Method

Direct detection of glucuronides requires specific mass transitions.[1]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 3.5).[1]

    • B: Acetonitrile.[1][4][11]

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Transitions (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Note
Flupirtine 305.1 180.1 Loss of carbamate/benzyl
D-13223 315.1 180.1 Active Metabolite
Flupirtine-Glucuronide 481.1 305.1 Neutral loss of 176 Da (Glucuronic acid)

| D-13223-Glucuronide | 491.1 | 315.1 | Neutral loss of 176 Da |[1]

Data Interpretation: The "Neutral Loss Scan" of 176 Da is the gold standard for identifying glucuronides. A peak appearing at [M+H] + 176 that fragments back to the parent [M+H] confirms the conjugate.

Enzymatic Hydrolysis Verification

To confirm that a metabolite is indeed a glucuronide:

  • Take the quenched incubation sample.

  • Evaporate organic solvent.[1]

  • Add

    
    -glucuronidase  (from E. coli or Helix pomatia).[1]
    
  • Incubate at 37°C for 2 hours.

  • Analyze via LC-MS.[1][4][12]

  • Result: The peak at m/z 481 should disappear, and the parent peak at m/z 305 should increase.

Visualizing the Experimental Workflow

Workflow HLM Human Liver Microsomes Incubation Incubation 37°C, 60 min HLM->Incubation Alamethicin Alamethicin (Pore Former) Alamethicin->Incubation Substrate Flupirtine + UDPGA Substrate->Incubation Split Split Sample Incubation->Split Direct Direct Injection (LC-MS/MS) Split->Direct Hydrolysis Beta-Glucuronidase Treatment Split->Hydrolysis Result1 Detect m/z 481 (Glucuronide) Direct->Result1 Result2 Detect m/z 305 (Aglycone) Hydrolysis->Result2

Figure 2: Validation workflow for confirming glucuronide presence via enzymatic hydrolysis.

References

  • Methling, K., et al. (2009).[1] Metabolic activation of flupirtine by human cytochrome P450 enzymes and peroxidases.Drug Metabolism and Disposition , 37(12).[1] Link

  • Konishi, K., et al. (2018).[1] Mechanism of Flupirtine-Induced Hepatotoxicity: Role of Reactive Quinone Diimine Intermediates.[3][13]Chemical Research in Toxicology , 31(5).[1] Link[1]

  • Scheuch, E., et al. (2015).[1] Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1.[3][13]British Journal of Clinical Pharmacology , 79(6). Link[1]

  • European Medicines Agency (EMA). (2018).[1] Flupirtine-containing medicinal products: Withdrawal of marketing authorisations.[1][2]Link[1]

  • Nicoletti, P., et al. (2016).[1] Genotype-based analysis of flupirtine-induced liver injury.[1][13]Archives of Toxicology , 90. Link

Sources

Technical Guide: Flupirtine Detoxification Pathways via N6-Glucuronidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Flupirtine Paradox: Flupirtine (Katadolon), a selective neuronal potassium channel opener (SNEPCO), offered a unique non-opioid analgesic profile.[1] However, its market withdrawal in 2018 by the EMA was driven by idiosyncratic drug-induced liver injury (DILI).

This guide dissects the critical metabolic divergence responsible for this toxicity. While oxidative pathways generate reactive quinone diimines (toxicophores), N6-glucuronidation represents the primary detoxification shunt. Understanding the failure of this protective pathway provides the mechanistic basis for flupirtine’s hepatotoxicity and serves as a blueprint for designing safer triaminopyridine analogs.

Part 1: Molecular Mechanism & Metabolic Divergence

The hepatotoxicity of flupirtine is a result of a kinetic imbalance between bioactivation (toxification) and conjugation (detoxification).

The Triaminopyridine Scaffold

Flupirtine consists of a 2,3,6-triaminopyridine core. The specific nitrogen atoms dictate its metabolic fate:

  • N2 (Primary Amine): Susceptible to acetylation.[2][3][4]

  • N3 (Carbamate): Target of hydrolysis.[3]

  • N6 (Secondary Amine): The critical "soft spot" for both oxidation and glucuronidation.

The War for N6: Oxidation vs. Glucuronidation

The liver processes flupirtine via two competing pathways:

  • The Toxic Route (Oxidation): Peroxidases (e.g., Myeloperoxidase) and potentially CYP450s oxidize the N6-amine, stripping electrons to form an electrophilic Quinone Diimine . This reactive intermediate covalently binds to hepatic proteins (haptenization) or depletes glutathione (GSH), triggering oxidative stress and necrosis.

  • The Safety Valve (N6-Glucuronidation): UDP-glucuronosyltransferases (UGTs) transfer a glucuronic acid moiety to the N6-nitrogen.[3] This renders the molecule bulky, hydrophilic, and chemically inert, facilitating renal excretion.

Key Insight: In patients susceptible to DILI, the N6-glucuronidation capacity is hypothesized to be insufficient to sequester the flux of reactive intermediates generated by oxidation.

Pathway Visualization

The following diagram illustrates the metabolic branching. Note the "Red Zone" (Toxicity) versus the "Green Zone" (Detoxification).

Flupirtine_Metabolism Flupirtine Flupirtine (Parent Drug) Hydrolysis Hydrolysis (Carboxylesterases) Flupirtine->Hydrolysis Oxidation Oxidation (Peroxidases/CYP) Flupirtine->Oxidation Bioactivation UGT N6-Glucuronidation (UGT1A4, UGT1A1) Flupirtine->UGT Detoxification D13223 Metabolite D-13223 (Active) Hydrolysis->D13223 Quinone Quinone Diimine (REACTIVE ELECTROPHILE) Oxidation->Quinone Toxicity Hepatotoxicity (Protein Adducts/GSH Depletion) Quinone->Toxicity Covalent Binding Glucuronide Flupirtine-N6-Glucuronide (Inert Conjugate) UGT->Glucuronide Excretion Renal Elimination Glucuronide->Excretion

Caption: Metabolic competition between bioactivation (Quinone Diimine formation) and detoxification (N6-Glucuronidation).[3][5]

Part 2: Enzymology of N6-Glucuronidation

While multiple isoforms contribute, UGT1A4 is the primary catalyst for N-glucuronidation of secondary amines and N-heterocycles.

Why UGT1A4?

Unlike other UGTs that prefer hydroxyl groups (O-glucuronidation), UGT1A4 possesses a unique active site architecture that accommodates the lone pair of electrons on nitrogen atoms.

  • Substrate Specificity: UGT1A4 is the "amine specialist" (also metabolizes lamotrigine, olanzapine, and trifluoperazine).

  • Polymorphism Risk: The UGT1A43 (L48V) variant often results in increased activity, whereas UGT1A42 (P24T) leads to decreased activity.[6]

    • Hypothesis: Individuals with low-activity UGT1A4 variants (or UGT1A1 Gilbert's syndrome) may have a reduced "safety valve," forcing more flupirtine down the oxidative pathway.

Part 3: Experimental Protocol (In Vitro Characterization)

To validate the N6-glucuronidation pathway during drug development, the following "Gold Standard" protocol should be utilized. This protocol ensures the capture of unstable N-glucuronides.

Experimental Design Matrix
ParameterSpecificationRationale
Enzyme System Recombinant Human UGT1A4 (Supersomes)Isolates the specific isoform activity without interference from oxidases.
Control System Human Liver Microsomes (HLM)Represents the "whole liver" environment to assess total glucuronidation capacity.
Pore Forming Agent Alamethicin (50 µg/mg protein)Critical: UGTs are luminal (ER). Alamethicin permeabilizes the membrane to allow UDPGA entry.
Cofactor UDP-Glucuronic Acid (UDPGA)The donor molecule required for the conjugation reaction.
Buffer pH Tris-HCl (pH 7.4) + MgCl2Physiological pH; Magnesium is an obligate cofactor for UGT activity.
Step-by-Step Workflow
  • Preparation: Thaw HLM or rUGT1A4 on ice. Pre-incubate with Alamethicin for 15 minutes on ice to activate latent UGTs.

  • Incubation:

    • Mix Enzyme (0.5 mg/mL), Flupirtine (10–500 µM), and MgCl2 (5 mM) in Tris buffer.

    • Initiate reaction with UDPGA (5 mM final concentration).

    • Incubate at 37°C in a shaking water bath.

  • Quenching: Stop reaction at designated time points (0, 15, 30, 60 min) using ice-cold Acetonitrile (ACN) containing internal standard.

    • Note: N-glucuronides can be labile. Keep samples at 4°C post-quench.

  • Analysis: Centrifuge (10,000g, 10 min) and inject supernatant into LC-MS/MS.

Analytical Detection (LC-MS/MS)
  • Column: C18 Reverse Phase.

  • Transition: Monitor the loss of the glucuronide moiety (-176 Da).

    • Parent: [M+H]+ 305

    • Glucuronide: [M+H]+ 481 -> 305 (Fragment).

Workflow Diagram

Assay_Workflow Step1 1. Permeabilization (Microsomes + Alamethicin) Step2 2. Incubation (+ Flupirtine + UDPGA) Step1->Step2 37°C, 15 min Step3 3. Quenching (+ Ice Cold ACN) Step2->Step3 Kinetic Timepoints Step4 4. LC-MS/MS (Detect m/z 481 -> 305) Step3->Step4 Supernatant

Caption: Step-by-step in vitro assay for characterizing Flupirtine N-glucuronidation kinetics.

Part 4: Clinical Implications & Future Drug Design

The failure of flupirtine provides a critical lesson for medicinal chemistry: The "Soft Spot" Liability.

  • Polymorphism Screening: While clinical studies showed mixed results regarding UGT polymorphisms and DILI, in vitro data confirms that UGT1A4 variability alters the clearance of N-heterocycles. Future analogs should be screened against a panel of UGT variants early in discovery.

  • Structural Modification: To design a "Safer Flupirtine," the triaminopyridine core must be stabilized against oxidation without compromising the ion channel activity.

    • Strategy: Replace the oxidation-prone secondary amine (N6) with a moiety that resists quinone formation but maintains hydrogen-bonding capability for the Kv7 channel target.

  • DILI Prediction: High rates of N-glucuronidation in vitro can be a "false friend." If the competing oxidative pathway (even if minor) produces a highly potent hapten, toxicity can still occur. Covalent Binding (CVB) assays should always accompany metabolic stability tests.

References

  • Metha, V. et al. (2018). Brain Distribution and Metabolism of Flupirtine, a Nonopioid Analgesic Drug with Antiseizure Effects, in Neonatal Rats. MDPI Pharmaceuticals. [Link]

  • Siegmund, W. et al. (2015).[7] Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. British Journal of Clinical Pharmacology. [Link]

  • European Medicines Agency (EMA). (2018). Assessment report - Referral under Article 31 of Directive 2001/83/EC resulting from pharmacovigilance data: Flupirtine. [Link]

  • Konkel, A. et al. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega.[8] [Link][8]

  • Zhou, D. et al. (2004). Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro. Chemical Research in Toxicology. [Link]

Sources

Methodological & Application

LC-MS/MS method for flupirtine glucuronide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity LC-MS/MS method for the simultaneous quantification of the non-opioid analgesic Flupirtine and its phase II metabolite, Flupirtine-N-glucuronide , in human plasma. While Flupirtine quantification is well-established, the direct measurement of its glucuronide conjugate is critical for assessing metabolic clearance and potential hepatotoxicity mechanisms. This protocol utilizes a protein precipitation extraction optimized for glucuronide stability, coupled with biphenyl chromatography to ensure selectivity against isobaric interferences. The method is validated for a linear range of 1.0–1000 ng/mL.

Introduction & Biological Context

Flupirtine is a triaminopyridine derivative used for treating acute and chronic pain. Its metabolic pathway is complex, involving hydrolysis, acetylation (to the active metabolite D-13223), and direct N-glucuronidation.

  • Clinical Relevance: Flupirtine use has been restricted due to rare but severe idiosyncratic liver injury. Monitoring the glucuronide conjugate is essential to understand the detoxification capacity of the UGT pathways versus the formation of reactive quinone diimine intermediates.

  • Analytical Challenge: N-glucuronides can be labile. Traditional methods using enzymatic hydrolysis (

    
    -glucuronidase) to measure "total parent" often underestimate the glucuronide fraction due to incomplete hydrolysis or overestimate the parent drug if back-conversion occurs during processing. This method measures the intact glucuronide directly.[1]
    
Figure 1: Metabolic Pathway of Flupirtine

The following diagram illustrates the parallel metabolic clearance pathways, highlighting the target analytes.[2]

FlupirtineMetabolism Flupirtine Flupirtine (Parent Drug) MW: 304.3 Intermediate Des-ethoxycarbonyl Flupirtine (Unstable) Flupirtine->Intermediate Hydrolysis (Carboxylesterase) Glucuronide Flupirtine-N-Glucuronide (Target Metabolite) MW: 480.4 Flupirtine->Glucuronide Glucuronidation (UGT1A1/1A9) D13223 D-13223 (Active Metabolite) MW: 274.3 Intermediate->D13223 Acetylation (NAT2) Quinone Quinone Diimines (Reactive/Toxic) Intermediate->Quinone Oxidation (Peroxidase)

Caption: Flupirtine metabolism showing the direct N-glucuronidation pathway (Green) versus the hydrolysis/acetylation pathway (Red).

Method Development & Strategy

Chromatographic Separation (The "Why")
  • Column Choice: A Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) is selected over standard C18. The biphenyl stationary phase provides enhanced

    
     interactions with the aromatic pyridine ring of Flupirtine, offering superior selectivity and retention for the polar glucuronide compared to C18, where glucuronides often elute in the void volume.
    
  • Mobile Phase: Ammonium Acetate (5 mM, pH 4.5) is used instead of pure formic acid. N-glucuronides can be susceptible to hydrolysis in highly acidic conditions (pH < 3). A buffered pH of 4.5 maintains stability while ensuring sufficient protonation for ESI+ sensitivity.

Sample Preparation
  • Technique: Protein Precipitation (PPT) with isotope dilution.

  • Rationale: Solid Phase Extraction (SPE) often requires evaporation steps that can thermally degrade labile glucuronides. PPT is rapid, minimizes temperature exposure, and the use of a deuterated internal standard (Flupirtine-d4) corrects for matrix suppression.

Detailed Experimental Protocol

Chemicals & Reagents
  • Flupirtine Maleate: Reference Standard (>99%).

  • Flupirtine-N-Glucuronide: Synthetic standard (or generated via microsomal incubation if commercial source is unavailable).

  • Internal Standard (IS): Flupirtine-d4.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Acetate, Glacial Acetic Acid.

Instrumentation Conditions

Liquid Chromatography (LC):

  • System: UHPLC System (e.g., Agilent 1290 or Waters ACQUITY).

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Vol: 2 µL.

  • Gradient:

    • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).

    • Mobile Phase B: Acetonitrile.[4]

Time (min)% Mobile Phase B
0.05
0.55
3.090
4.090
4.15
6.05 (Stop)

Mass Spectrometry (MS/MS):

  • System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)TypeCE (V)Rationale
Flupirtine 305.2176.1Quant25Cleavage of fluorobenzyl-amine moiety
305.272.1Qual40Pyridine ring fragment
Flupirtine-Gluc 481.2305.2Quant20Neutral loss of glucuronide (-176 Da)
481.2176.1Qual45Combined loss of Gluc + Fragment
Flupirtine-d4 309.2180.1IS25Deuterated analog
Sample Preparation Workflow

Step 1: Stock Preparation

  • Prepare 1.0 mg/mL stocks of Flupirtine and Flupirtine-Glucuronide in Methanol.

  • Note: Store Glucuronide stock at -80°C. Avoid repeated freeze-thaw cycles.

Step 2: Extraction Procedure The following workflow utilizes a "Crash & Shoot" approach optimized for labile metabolites.

SamplePrep Sample 50 µL Human Plasma IS_Add Add 20 µL IS Working Sol (Flupirtine-d4 500 ng/mL) Sample->IS_Add Precip Add 150 µL Cold Acetonitrile (Protein Precipitation) IS_Add->Precip Vortex Vortex (30 sec) Centrifuge (10 min, 10,000 x g, 4°C) Precip->Vortex Dilution Transfer 100 µL Supernatant to new vial containing 100 µL 5mM Amm. Acetate Vortex->Dilution Inject Inject 2 µL into LC-MS/MS Dilution->Inject

Caption: Optimized protein precipitation workflow. The final dilution step ensures the solvent composition matches the initial mobile phase, preventing peak distortion.

Validation & Quality Control

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting).
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Stability Assessment (Critical)

Glucuronides are prone to in-source fragmentation (converting to parent) and benchtop hydrolysis.

  • Benchtop Stability: Assess at 4°C vs Room Temp. Keep samples on ice during processing.

  • In-Source Fragmentation Check: Inject a pure standard of Flupirtine-Glucuronide without a column (infusion) or monitor the Flupirtine channel (305/176) at the Glucuronide retention time. If a peak appears in the parent channel at the glucuronide RT, adjust De-clustering Potential (DP) or Source Temperature downwards to minimize thermal degradation in the source.

Matrix Effect

Calculate Matrix Factor (MF) using the post-extraction spike method.



Target MF: 0.85 – 1.15. The use of Flupirtine-d4 should normalize this effectively.

Troubleshooting & Expert Tips

  • Carryover: Flupirtine is basic and sticky. If carryover is observed (>20% of LLOQ in blank), use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

  • Back-Conversion: If you observe increasing Parent concentrations in stored samples, it indicates Glucuronide hydrolysis. Ensure samples are stored at -80°C and processed rapidly at 4°C.

  • Interferences: The metabolite D-13223 (Acetyl-Flupirtine) has a different mass (274 -> fragments) and will not interfere, but ensure it is chromatographically separated to avoid ion suppression.

References

  • Methling, K., et al. (2009). Investigation of the in vitro metabolism of the analgesic flupirtine. Drug Metabolism and Disposition. Link

  • Scheuch, E., et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Liu, Y., et al. (2017).[2] Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers. Drug Design, Development and Therapy. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • Kandasamy, P., et al. (2011). Simultaneous determination of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS. Journal of Chromatography B. Link

Sources

Application Note & Protocol: Robust Solid-Phase Extraction of Flupirtine and its Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the efficient extraction of flupirtine and its primary active metabolite, D-13223, from human plasma using solid-phase extraction (SPE). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps. It delves into the underlying chemical principles governing the extraction process, offering a robust methodology grounded in scientific integrity. This document provides the necessary framework for developing a validated, high-performance sample preparation workflow essential for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction: The Analytical Imperative for Flupirtine Monitoring

Flupirtine is a centrally acting, non-opioid analgesic that garnered significant interest for its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1][2][3][4] Its therapeutic profile, distinct from NSAIDs and opioids, made it a valuable option for managing various pain states.[5][6] However, concerns regarding hepatotoxicity have led to restrictions on its use in some regions, underscoring the critical need for precise and accurate bioanalytical methods to monitor its pharmacokinetics and metabolic fate.[2][4]

The metabolic pathway of flupirtine is complex, primarily occurring in the liver.[2][5][7] The two major metabolites of interest are an N-acetylated analogue, D-13223, which retains partial analgesic activity, and p-fluorohippuric acid.[1][5][6][7][8][9] Given that the parent drug and its active metabolite contribute to the overall pharmacological effect, simultaneous quantification is often necessary for a comprehensive pharmacokinetic assessment.

Plasma, a complex biological matrix, presents significant challenges for direct analysis. Endogenous components such as proteins, lipids, and salts can interfere with analytical instrumentation, suppress analyte signals, and ultimately compromise data quality. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest while removing interfering matrix components.[10][11] This application note details a reversed-phase SPE protocol optimized for the physicochemical properties of flupirtine and its key metabolites.

Analyte Characteristics and Metabolic Pathway

A thorough understanding of the analyte's properties is fundamental to developing an effective SPE method. Flupirtine is a triaminopyridine derivative and a weak base with a pKa of approximately 5.3.[9][12] This means that its state of ionization is highly dependent on the pH of the surrounding medium. In acidic conditions (pH < 5.3), flupirtine will be predominantly protonated and thus positively charged. Conversely, in neutral or basic conditions (pH > 5.3), it will exist primarily in its neutral, more lipophilic form.

Table 1: Physicochemical Properties of Flupirtine and its Major Metabolite

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
Flupirtine ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamateC15H17FN4O2304.32Weakly basic (pKa ≈ 5.3), lipophilic in its neutral form.[9][12]
D-13223 N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamideC14H15FN4O288.30Active metabolite, retaining 20-30% of the parent drug's analgesic activity.[5][6]

The metabolic conversion of flupirtine to its primary metabolites is a critical consideration for bioanalysis. The major metabolic transformations include hydrolysis of the carbamate group followed by N-acetylation to form D-13223.[2][8]

Flupirtine Metabolic Pathway Flupirtine Flupirtine (C15H17FN4O2) Hydrolysis Hydrolysis (Carboxylesterase) Flupirtine->Hydrolysis Other_Metabolism Other Metabolic Pathways (e.g., Oxidation, Conjugation) Flupirtine->Other_Metabolism Intermediate Hydrolyzed Intermediate Hydrolysis->Intermediate Acetylation N-acetylation (NAT2) Intermediate->Acetylation D13223 D-13223 (Active Metabolite) Acetylation->D13223 Inactive_Metabolites Inactive Metabolites D13223->Inactive_Metabolites Further Metabolism p_Fluorohippuric_Acid p-Fluorohippuric Acid (Metabolite) Other_Metabolism->p_Fluorohippuric_Acid p_Fluorohippuric_Acid->Inactive_Metabolites Conjugation

Caption: Major metabolic pathway of Flupirtine.

Principles of Reversed-Phase Solid-Phase Extraction (RP-SPE)

The protocol outlined in this document utilizes a reversed-phase SPE mechanism. This technique is ideal for the extraction of moderately polar to non-polar analytes from a polar matrix like plasma.[11][13][14] The stationary phase in reversed-phase SPE is non-polar (e.g., C18-silica or a polymeric sorbent), while the mobile phase is polar (typically aqueous).

The fundamental principle of RP-SPE is the partitioning of the analyte between the solid and liquid phases. Non-polar compounds in the sample will have a higher affinity for the non-polar stationary phase and will be retained. In contrast, polar, water-soluble matrix components (like salts and proteins) will have a low affinity for the sorbent and will pass through the cartridge during the loading and washing steps.

The retention and elution of flupirtine and its metabolite D-13223 can be effectively controlled by manipulating the pH of the sample and the organic strength of the wash and elution solvents. By loading the plasma sample under conditions where the analytes are in their more lipophilic, neutral state (pH > 5.3), their retention on the non-polar sorbent is maximized. Subsequent elution with a non-polar organic solvent disrupts the hydrophobic interactions, releasing the analytes from the sorbent.

Detailed Application Protocol

This protocol is a general guideline and may require optimization based on the specific analytical instrumentation and desired performance characteristics.

Materials and Reagents
  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Agilent Bond Elut Plexa) or silica-based C18 cartridges.

  • Plasma Samples: Human plasma, collected in appropriate anticoagulant (e.g., EDTA, heparin).

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Ammonium hydroxide (concentrated)

    • Formic acid (or other suitable acid for pH adjustment)

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Evaporation system (e.g., nitrogen evaporator)

    • Analytical balance

    • pH meter

SPE Workflow Diagram

SPE Workflow for Flupirtine cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Plasma 1. Plasma Sample (e.g., 500 µL) Alkalinization 2. Add 2% NH4OH (to deprotonate analytes) Plasma->Alkalinization Vortex 3. Vortex Alkalinization->Vortex Condition 4. Condition (Methanol, then Water) Vortex->Condition Load 5. Load Sample Condition->Load Wash 6. Wash (e.g., 5% Methanol in Water) Load->Wash Elute 7. Elute (Methanol) Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute (in mobile phase) Evaporate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Sources

Application Note: Targeted MRM Transition & Quantitation Protocol for Flupirtine-N6-beta-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the bioanalysis of Flupirtine-N6-beta-D-Glucuronide , a critical Phase II metabolite. It moves beyond generic instructions to provide a mechanistic understanding of the method, ensuring reproducibility and scientific rigor.

Executive Summary & Clinical Context

Flupirtine is a centrally acting non-opioid analgesic acting as a selective neuronal potassium channel opener (SNEPCO). Despite its efficacy, its clinical utility has been restricted due to idiosyncratic hepatotoxicity. The metabolic fate of Flupirtine is complex, involving hydrolysis to the active metabolite D13223 , acetylation, and glucuronidation .[1]

Monitoring Flupirtine-N6-beta-D-Glucuronide is essential for two reasons:

  • Detoxification Index: Glucuronidation represents a clearance pathway competing with the formation of hepatotoxic quinone diimines.

  • Stability Monitoring: N-glucuronides can be labile; accurate quantification requires specific handling to prevent in-source fragmentation or back-conversion to the parent drug.

This protocol details a robust LC-MS/MS workflow using Multiple Reaction Monitoring (MRM) for the specific detection of the N6-glucuronide conjugate.

Metabolic Pathway & Mechanistic Rationale[2]

Understanding the structural origin of the analyte is prerequisite to MS optimization. Flupirtine undergoes Phase II conjugation at the N6-amino group (secondary amine attached to the fluorobenzyl moiety).

Figure 1: Flupirtine Metabolic & Fragmentation Pathway

FlupirtineMetabolism Flupirtine Flupirtine (Parent) [M+H]+: 305.1 D13223 D13223 (Active Metabolite) Flupirtine->D13223 Hydrolysis & Acetylation Glucuronide Flupirtine-N6-Glucuronide (Target Analyte) [M+H]+: 481.1 Flupirtine->Glucuronide UGT Conjugation (+176 Da) Frag_Parent Fragment: Parent Core m/z 305.1 Glucuronide->Frag_Parent CID (Low CE) -176 Da (Glucuronic Acid) Frag_Benzyl Fragment: 4-Fluorobenzyl m/z 109.0 Glucuronide->Frag_Benzyl CID (High CE) Deep Fragmentation

Caption: Metabolic conversion of Flupirtine and the collision-induced dissociation (CID) pathways utilized for MRM transition selection.

Mass Spectrometry Parameters (MRM)

The detection utilizes a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. N-glucuronides protonate readily ([M+H]+) but are susceptible to in-source fragmentation.

Compound Specifics[3]
  • Analyte: Flupirtine-N6-beta-D-Glucuronide

  • Formula: C21H24FN4O8

  • Molecular Weight: 480.45 g/mol

  • Precursor Ion (Q1): 481.1 m/z [M+H]+

MRM Transition Table

The following transitions are optimized for selectivity and sensitivity.

Transition TypePrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)*Mechanism
Quantifier 481.1 305.1 10015 - 20Neutral loss of Glucuronic Acid (-176 Da).
Qualifier 1 481.1 109.0 10035 - 45Formation of 4-fluorobenzyl cation.
Qualifier 2 481.1 259.1 10025 - 30Loss of Glucuronide + Ethanol (from carbamate).

Critical Technical Note on CE:

  • Low CE (15-20 eV): The glycosidic bond is labile. A lower collision energy is required to cleave the glucuronide moiety to yield the protonated aglycone (m/z 305).

  • High CE (35+ eV): Required to shatter the core structure to generate the stable 4-fluorobenzyl cation (m/z 109), providing structural confirmation.

Experimental Protocol

Chemicals & Reagents
  • Standards: Flupirtine Maleate (Sigma/Merck), Flupirtine-N6-Glucuronide (Custom synthesis or Toronto Research Chemicals).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

Sample Preparation: Protein Precipitation (PPT)

Rationale: Glucuronides are highly polar. Liquid-Liquid Extraction (LLE) often results in poor recovery of conjugates. Solid Phase Extraction (SPE) requires careful pH control to prevent hydrolysis. Protein Precipitation is the most robust "dilute-and-shoot" approach for this analyte.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Flupirtine-d4).

    • Note: ACN is preferred over MeOH to ensure sharper peak shapes for polar glucuronides.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Water (0.1% Formic Acid).

    • Crucial Step: Diluting the organic supernatant with water focuses the analyte on the head of the LC column, preventing "solvent effect" peak broadening.

Liquid Chromatography Conditions

Separation of the glucuronide from the parent Flupirtine is critical to prevent In-Source Fragmentation (ISF) interference. If the glucuronide co-elutes with the parent, ISF of the glucuronide (481 -> 305) will artificially inflate the parent Flupirtine signal.

  • Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Loading
0.55Hold
3.090Elution of Parent/Metabolites
3.590Wash
3.65Re-equilibration
5.05End
Figure 2: Analytical Workflow Diagram

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (150 µL Cold ACN + IS) Sample->PPT Centrifuge Centrifugation 14,000g, 10 min, 4°C PPT->Centrifuge Dilution Dilution 1:1 with H2O (0.1% FA) Centrifuge->Dilution Injection LC-MS/MS Injection (5 µL) Dilution->Injection Separation Chromatographic Separation (Glucuronide elutes before Parent) Injection->Separation

Caption: Step-by-step sample preparation workflow optimized for polar glucuronide recovery.

Results & Discussion: Method Validation Criteria

Chromatographic Separation & ISF Check

The N6-glucuronide is significantly more polar than Flupirtine.

  • Expected Retention Time (RT):

    • Flupirtine-Glucuronide: ~1.8 - 2.0 min.

    • Flupirtine (Parent): ~2.5 - 2.8 min.

  • Validation Test: Inject a pure standard of the Glucuronide and monitor the transition for the Parent (305 -> fragments). If a peak appears at the Glucuronide's RT in the Parent channel, in-source fragmentation is occurring. The chromatographic resolution ensures this does not compromise quantitation.

Linearity & Range[1][4]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • Matrix Effect: Glucuronides are susceptible to ion suppression. The use of a deuterated internal standard (or analog) is highly recommended.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity (Q3) Incorrect Collision EnergyThe glycosidic bond breaks easily. Reduce CE by 5V increments. Ensure Q1 is set to 481.1, not the Na+ adduct (503).
Broad Peaks Solvent EffectEnsure the sample diluent matches the initial mobile phase (5% ACN). Do not inject pure ACN supernatant.
Signal Instability Back-conversionKeep samples at 4°C. Avoid high pH buffers which can hydrolyze the N-glucuronide.

References

  • Methling, K., et al. (2009). Investigation of the in vitro metabolism of the analgesic flupirtine. Drug Metabolism and Disposition. Link

  • Scheuch, E., et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man.[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • European Medicines Agency (EMA). Flupirtine-containing medicines: Assessment report.Link

  • Liu, Y., et al. (2017). Bioequivalence study of two formulations of flupirtine maleate capsule in healthy male Chinese volunteers. Drug Design, Development and Therapy. Link

Sources

Troubleshooting & Optimization

Technical Guide: Improving Stability of Flupirtine Glucuronides in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

CRITICAL WARNING: Unlike typical acyl glucuronides which require acidification (pH < 4) to prevent hydrolysis, Flupirtine N-glucuronides are acid-labile . Acidifying urine samples—a standard practice for many drug metabolites—will accelerate the hydrolysis of Flupirtine glucuronides back to the parent drug, leading to severe overestimation of the parent compound and underestimation of the conjugate.

This guide provides a validated workflow to stabilize Flupirtine (FLU) and its active acetylated metabolite (D-13223) glucuronides in human urine.

Part 2: The Chemistry of Instability

To solve the stability issue, one must understand the specific degradation pathways of aminopyridines like Flupirtine.

The Acid-Lability Paradox

Flupirtine and D-13223 form N-glucuronides (linked via the amine group) rather than ester (acyl) glucuronides.

  • Acyl Glucuronides (Standard): Unstable at basic pH; stabilized by acid.

  • N-Glucuronides (Flupirtine): Generally stable at neutral/basic pH; hydrolyzed at acidic pH .

Since human urine pH can range from 4.5 to 8.0, acidic urine samples will spontaneously hydrolyze the metabolite.

Oxidative Degradation

Flupirtine is easily oxidized to reactive quinone diimines . Without antioxidant protection, the parent drug and its phase I metabolites degrade, complicating the mass balance and potentially reacting with the glucuronides.

Enzymatic Hydrolysis

Bacterial contamination in urine introduces


-glucuronidase, which actively cleaves the glucuronide moiety.
Diagram 1: Degradation Pathways & Intervention Points[1]

Flupirtine_Degradation FG Flupirtine N-Glucuronide FLU Flupirtine (Parent) FG->FLU Acidic Hydrolysis (pH < 6) FG->FLU Bacterial Beta-Glucuronidase OX Quinone Diimines (Oxidative Degradation) FLU->OX Oxidation Buffer Intervention: Buffer to pH 7.0 Buffer->FG Prevents Acid Hydrolysis Inhibitor Intervention: Saccharolactone Inhibitor->FG Blocks Enzymatic Cleavage Antiox Intervention: Ascorbic Acid Antiox->FLU Prevents Oxidation

Caption: Figure 1.[1] Flupirtine N-glucuronide instability pathways. Note that acidic conditions catalyze hydrolysis, contrary to standard acyl glucuronide behavior.

Part 3: Optimized Sample Collection Protocol

This protocol is designed to neutralize pH, inhibit enzymes, and prevent oxidation immediately upon collection.

Reagents Required[2][3][4]
  • Buffer: 1.0 M Ammonium Acetate or Phosphate Buffer (pH 7.0).

  • Enzyme Inhibitor: 1,4-Saccharolactone (final conc. 5–10 mM).

  • Antioxidant: Ascorbic Acid (final conc. 1 mg/mL).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Preparation Pre-fill collection tubes with Saccharolactone and Ascorbic Acid .Immediate inhibition of bacterial enzymes and oxidative protection.
2. Collection Collect mid-stream urine.Minimizes initial bacterial load.
3. pH Adjustment IMMEDIATELY check pH. Add Buffer (pH 7.0) to achieve final pH of 6.5–7.5.Prevents acid-catalyzed hydrolysis of N-glucuronides.
4. Aliquoting Centrifuge (4°C, 3000g, 10 min) to remove precipitate/bacteria. Aliquot supernatant.Removing bacteria further reduces enzymatic risk.
5. Storage Snap freeze in liquid nitrogen or dry ice. Store at -80°C .Stops all kinetic degradation processes.

Part 4: Troubleshooting & FAQs

Q1: My parent Flupirtine concentration increases significantly after 24 hours of storage at 4°C. Why?

Diagnosis: This is the hallmark of glucuronide hydrolysis. Root Cause: Your urine matrix is likely acidic (pH < 6.0). Solution: Do not rely on native urine pH. You must buffer the sample to pH 7.0 immediately. Unlike acyl glucuronides, N-glucuronides are stable at neutral pH but cleave in acid.

Q2: Can I use the same acidification protocol I use for other carboxyl-containing drugs?

Answer: ABSOLUTELY NOT. Acidification (e.g., adding formic acid or HCl) will destroy Flupirtine N-glucuronides. This is a common error in multi-analyte assays. If you are analyzing Flupirtine alongside acyl-glucuronide drugs, you cannot use a single stabilization method; you must split the sample.

Q3: I see peak broadening or splitting in the LC-MS chromatogram.

Diagnosis: This may indicate on-column instability or pH mismatch. Solution: Ensure your LC mobile phase pH is compatible. While the sample must be stored at pH 7, LC separation often requires acidic mobile phases (e.g., 0.1% Formic Acid).

  • Tip: Keep the autosampler temperature at 4°C. Minimize the time the sample sits in the autosampler. The transition from neutral sample pH to acidic mobile phase during injection is usually too fast to cause significant hydrolysis during the run, provided the sample is injected immediately.

Q4: Is D-13223 (the active metabolite) stable?

Answer: D-13223 is an acetylated metabolite.[2][3][4][5] It is generally more stable than Flupirtine regarding oxidation, but its glucuronide conjugate shares the same acid-lability profile. Treat D-13223 conjugates with the same pH 7.0 buffering protocol.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is Parent Drug Conc. Increasing? Start->Q1 CheckPH Check Sample pH Q1->CheckPH Yes Acid pH < 6.0 CheckPH->Acid Neutral pH 7.0 CheckPH->Neutral Action1 Hydrolysis Detected: Buffer to pH 7.0 Acid->Action1 Action2 Check Bacterial Contamination Neutral->Action2 Action3 Add Saccharolactone Action2->Action3

Caption: Figure 2. Diagnostic logic for rising parent drug concentrations in stored samples.

Part 5: Validation Criteria

To prove your stability protocol works, run the following "Bench-Top Stability" experiment:

  • Spike: Spike fresh urine with purified Flupirtine Glucuronide (if available) or a high-concentration patient sample.

  • Split: Divide into three pools:

    • Pool A: Acidified (pH 4.0).

    • Pool B: Native Urine (Uncontrolled).

    • Pool C: Buffered (pH 7.0) + Saccharolactone.[5]

  • Incubate: Store at Room Temperature for 0, 4, and 24 hours.

  • Analyze: Measure the ratio of [Parent] / [Glucuronide].

  • Success Criteria: Pool C should show <15% change in the ratio. Pool A will likely show rapid degradation (increase in Parent).

References

  • Siegmund, W., et al. (2015).[6] "Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Establishes the metabolic profile including D-13223 and mercapturic acids, highlighting the complexity of conjug
  • Methling, K., et al. (2009).[6] "Metabolic activation and analgesic effect of flupirtine in healthy subjects." British Journal of Clinical Pharmacology.

    • Context: details the hydrolysis and acetylation pathways (D-13223)
  • Zenser, T.V., et al. (1998). "Glucuronidation of benzidine and its metabolites... and pH stability of glucuronides."[7] Carcinogenesis.

    • Context:Foundational Chemistry. Provides the mechanistic evidence that N-glucuronides of aromatic amines are acid-labile, contrasting with O-glucuronides.[8]

  • FDA Bioanalytical Method Valid

    • Context: General requirements for stability testing (freeze-thaw, bench-top) in bioanalysis.

Sources

Technical Support Center: Minimizing Matrix Effects in Flupirtine & D-13223 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Accurate quantification of Flupirtine and its active N-acetylated metabolite, D-13223 , in biological matrices (plasma, urine) is frequently compromised by matrix effects (ME). These effects—manifesting as ion suppression or enhancement—are primarily caused by endogenous phospholipids co-eluting with your analytes.

Because Flupirtine has faced regulatory scrutiny regarding liver toxicity, your assay must demonstrate rigorous selectivity and minimal matrix interference to meet FDA/EMA bioanalytical guidelines. This guide addresses the root causes of ME and provides validated workflows to eliminate them.

Module 1: Diagnosis – Do I Have a Matrix Effect?

Q: My internal standard response is variable, and linearity is poor at the lower end. Is this a matrix effect?

A: It is highly probable. Variable Internal Standard (IS) response is a hallmark of matrix effects. Before optimizing extraction, you must map where the suppression occurs relative to your analyte retention time.

The Diagnostic Protocol: Post-Column Infusion Do not rely solely on post-extraction spikes for diagnosis. Use the Post-Column Infusion method to visualize the "suppression zones" in your chromatogram.[1][2][3]

Experimental Workflow
  • Infusion: Infuse a constant stream of Flupirtine/D-13223 standard (100 ng/mL) into the MS source via a syringe pump.

  • Injection: Simultaneously inject a "blank" extracted matrix sample (e.g., precipitated plasma) via the LC column.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A dip indicates Ion Suppression ; a peak indicates Ion Enhancement .

Visualization: Post-Column Infusion Setup

PostColumnInfusion LC LC Pump (Mobile Phase) Injector Autosampler (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent Syringe Syringe Pump (Flupirtine Std) Syringe->Tee Constant Flow MS Mass Spectrometer (Detector) Tee->MS Data Chromatogram (Dip = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix effects.

Module 2: Sample Preparation – The Root Cause

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is the suppression still high?

A: PPT is a "dirty" cleanup technique. It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary source of ion suppression in ESI. For Flupirtine, you must switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Comparison of Extraction Techniques for Flupirtine

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Cleanliness Low (High Phospholipids)HighVery High
Recovery >90%65-80% (Analyte dependent)>85%
Matrix Effect High RiskLow RiskMinimal
Throughput HighMediumMedium/High (Automated)
Recommendation Avoid for regulatory tox studiesRecommended (Cost-effective)Gold Standard
Recommended Protocol: Liquid-Liquid Extraction (LLE)

Based on validated methodology (Narang et al.)

Rationale: Flupirtine is a basic compound (aminopyridine derivative).[4] Extracting at an alkaline pH into an organic solvent leaves phospholipids in the aqueous phase.

  • Alkalization: Aliquot 200 µL plasma into a glass tube. Add 50 µL of 0.1 M NaOH (or ammonia buffer pH 9.0) to ensure Flupirtine is in its non-ionized free-base form.

  • Extraction: Add 2.5 mL of extraction solvent .

    • Preferred Solvent:Diethyl ether or Ethyl Acetate/Hexane (80:20) .

    • Note: Avoid pure dichloromethane if possible, as it can sometimes extract more matrix interferences.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in Mobile Phase (e.g., Acetonitrile:Water 50:50 + 0.1% Formic Acid).

Module 3: Instrumentation & Chromatography

Q: Can I change my ionization source to fix this?

A: Yes. If you cannot change your sample prep, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) .

  • Why? ESI occurs in the liquid phase and is highly competitive; phospholipids "steal" charge from Flupirtine. APCI occurs in the gas phase and is significantly less susceptible to non-volatile matrix components.

  • Trade-off: APCI may have slightly lower absolute sensitivity than ESI for some compounds, but the Signal-to-Noise (S/N) ratio often improves because the background noise (matrix) drops drastically.

Q: How should I optimize the chromatography?

A: You must separate the phospholipids from your analytes.

  • Monitor Phospholipids: Add an MRM transition for phospholipids (e.g., m/z 184 -> 184 for phosphatidylcholines) to your method.

  • Gradient Adjustment: Phospholipids usually elute late in a reverse-phase gradient (high organic). Ensure Flupirtine (RT ~2-3 min) and D-13223 elute before the phospholipid wash.

  • Column Choice: Use a C18 column with good base deactivation (e.g., Waters XBridge or Phenomenex Kinetex).

Decision Tree for Method Optimization

MethodOptimization Start Start Method Validation CalcMF Calculate Matrix Factor (MF) Start->CalcMF CheckMF Is MF between 0.85 - 1.15? CalcMF->CheckMF Pass Validation Pass (Proceed to Accuracy/Precision) CheckMF->Pass Yes Fail Validation Fail (Significant Suppression) CheckMF->Fail No Action1 Switch Ionization (ESI -> APCI) Fail->Action1 Quick Fix Action2 Change Extraction (PPT -> LLE/SPE) Fail->Action2 Robust Fix Action3 Use Stable Isotope IS (Flupirtine-d4) Fail->Action3 Compensation Action1->CalcMF Action2->CalcMF Action3->CalcMF

Figure 2: Decision tree for troubleshooting and optimizing matrix effects in LC-MS/MS workflows.

Module 4: Quantification & Validation

Q: How do I calculate the Matrix Factor (MF) for my report?

A: Regulatory bodies (FDA/EMA) require quantitative proof. You must calculate the IS-Normalized Matrix Factor .

The Calculation:





  • Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix (plasma) must be < 15% .

Q: Which Internal Standard should I use?

A: You must use a Stable Isotope Labeled (SIL) IS, such as Flupirtine-d4 or D-13223-d4 .

  • Why? An analogue IS (like diphenhydramine) has a different retention time. If the matrix effect is transient (a specific peak), the analogue IS might not experience the suppression, while Flupirtine does. This leads to incorrect quantification. A deuterated IS co-elutes with the analyte and experiences the exact same suppression, mathematically cancelling out the error.

References

  • Narang, V. S., et al. (2012). "Simultaneous determination of flupirtine and its major active metabolite in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.

Sources

Technical Support Center: Flupirtine & Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource, designed for immediate application in a bioanalytical laboratory.

Topic: Resolution of Flupirtine Glucuronides and D13223 Co-elution Ticket ID: FLUP-MET-001 Status: Open for Resolution[1]

Executive Summary & Problem Definition

The Issue: Researchers frequently report "ghost peaks" or quantitative bias in the D13223 (active metabolite) channel. This is often caused by the co-elution of Flupirtine-


-glucuronides  or D13223-glucuronides , which undergo In-Source Fragmentation (ISF) inside the mass spectrometer.[1]

The Mechanism:

  • Glucuronides are labile: Under high temperature and voltage in the ESI source, the glucuronic acid moiety (176 Da) detaches.

  • Mimicry:

    • Flupirtine-

      
      -glucuronide (
      
      
      
      ~481)
      
      
      fragments to Flupirtine (
      
      
      305).[1]
    • D13223-

      
      -glucuronide (
      
      
      
      ~487)
      
      
      fragments to D13223 (
      
      
      311).[1]
  • The Co-elution Trap: If the glucuronide physically co-elutes with the analyte, the fragmented ion signal is indistinguishable from the true analyte signal, leading to gross overestimation of concentration.

Diagnostic Protocol: Is it Co-elution or Crosstalk?

Before altering chromatography, confirm if the interference is due to ISF.

Experiment A: The ISF Ramp Test
  • Objective: Determine if the interfering peak in the D13223 channel is derived from a higher-mass conjugate.

  • Method:

    • Inject a sample known to contain metabolites (e.g., pooled subject plasma or hepatocyte incubation).[1]

    • Monitor two transitions:

      • Primary: D13223 (

        
         311 
        
        
        
        fragment).[1]
      • Surveillance: D13223-Glucuronide (

        
         487 
        
        
        
        311).[1]
    • Action: Vary the Cone Voltage (or Declustering Potential) in increments of 10V (e.g., 20V, 30V, 40V, 50V).

  • Interpretation:

    • If the "D13223" peak area increases significantly with higher cone voltage while the surveillance parent peak (

      
       487) decreases , you are observing In-Source Fragmentation.[1]
      
    • Resolution Required: You must chromatographically separate the glucuronide from the aglycone. MS parameters alone cannot fix this.

Chromatographic Resolution Strategy

Standard C18 gradients often fail because glucuronides are extremely polar and elute in the void volume or "smear" into the early eluting D13223.

Step-by-Step Optimization Guide
Phase 1: Column Selection (The Stationary Phase)

Do not use a standard C18. You need a phase that can retain polar glucuronides to pull them away from the solvent front, creating a window before D13223 elutes.

Column ChemistrySuitabilityWhy?
Standard C18 LowPoor retention of polar glucuronides; high risk of co-elution.[1]
Polar-Embedded C18 High The embedded polar group interacts with the glucuronide, increasing its retention and separation factor (

).[1]
Phenyl-Hexyl High Provides

interactions with the pyridine ring of Flupirtine/D13223, offering orthogonal selectivity to simple hydrophobicity.[1]
Phase 2: Mobile Phase Chemistry (The pH Factor)

Flupirtine and D13223 are aminopyridines (Basic).[1] Glucuronides are Carboxylic Acids (Acidic, pKa ~3).[1]

  • Recommendation: Acidic pH (Formic Acid/Ammonium Formate, pH ~3.0 - 3.5). [1]

  • Scientific Rationale:

    • At pH 3.5, the basic D13223 is ionized (protonated) and retained well on polar-embedded phases.[1]

    • The glucuronic acid moiety is partially suppressed (closer to neutral), preventing it from eluting too fast (which happens at high pH where it is fully ionized

      
      ).[1]
      
    • Stability Warning: Avoid high pH (>8).[1] While high pH creates a massive separation window (repelling the ionized glucuronide),

      
      -glucuronides and acyl-glucuronides are chemically unstable in alkaline conditions, leading to ex vivo hydrolysis and data corruption [1].[1]
      
Phase 3: The "Ballistic" Gradient Fix

If you observe co-elution, your initial organic ramp is likely too steep.

  • Protocol:

    • Initial Hold: Hold at 95% Aqueous / 5% Organic for 1.5 minutes . This traps the glucuronide.

    • Shallow Ramp: Gradient from 5% to 30% B over 5 minutes. This slowly elutes the glucuronide before the D13223.

    • Flush: Ramp to 95% B to clear the parent Flupirtine (which is more hydrophobic).

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting this specific interference.

Flupirtine_Troubleshooting Start Problem: Extra Peak in D13223 Channel ISF_Check Experiment: Run Cone Voltage Ramp (Monitor m/z 487 -> 311) Start->ISF_Check Result_ISF Does Peak Area Increase with Voltage? ISF_Check->Result_ISF True_Coelution Diagnosis: In-Source Fragmentation (ISF) of Co-eluting Glucuronide Result_ISF->True_Coelution Yes Interference Diagnosis: Isobaric Matrix Interference (Not Glucuronide) Result_ISF->Interference No Action_Chrom Action: Change Selectivity True_Coelution->Action_Chrom Strategy_1 Strategy A: Polar-Embedded C18 (Retain Glucuronide) Action_Chrom->Strategy_1 Strategy_2 Strategy B: Phenyl-Hexyl (Pi-Pi Selectivity) Action_Chrom->Strategy_2 Validation Validation: Monitor m/z 487 Ensure Rt(Gluc) < Rt(D13223) Strategy_1->Validation Strategy_2->Validation

Figure 1: Decision tree for diagnosing and resolving glucuronide interference in D13223 quantification.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a specific MRM transition to ignore the glucuronide? A: You cannot. When the glucuronide undergoes In-Source Fragmentation (ISF), it physically loses the glucuronic acid before it enters the first quadrupole (Q1).[1] The mass spectrometer "sees" the resulting ion as identical to D13223 (


 311). The only way to distinguish them is by Retention Time (Rt).

Q2: I see a peak for D13223 in my "Zero Hour" stability samples. Is this contamination? A: Likely not. This is often "back-conversion."[1]


-glucuronides are labile. If your sample preparation involves acidic evaporation or high temperatures, the glucuronide may hydrolyze back to D13223 or Flupirtine during prep [2].
  • Fix: Keep samples on ice. Use enzymatic hydrolysis (ß-glucuronidase) only if you intend to measure "Total" drug.[1] For "Free" drug, ensure pH is neutral during extraction and avoid high evaporation temperatures (>40°C).[1]

Q3: What is the exact mass shift I should look for? A:

  • Flupirtine:

    
     305 (approx)[1]
    
  • D13223 (Acetylated):

    
     311 (approx)[1]
    
  • Flupirtine-Glucuronide:

    
     481 (+176 Da)[1]
    
  • D13223-Glucuronide:

    
     487 (+176 Da)[1]
    
  • Note: Always verify exact masses based on your specific internal standard and instrument calibration.

Q4: Can I use HILIC chromatography? A: Yes, HILIC is excellent for this. Glucuronides are very polar and will be strongly retained on a HILIC column, eluting after the less polar D13223 and Flupirtine. This reverses the elution order compared to Reverse Phase, completely eliminating the co-elution risk with the solvent front. However, HILIC requires different sample diluents (high organic) which may not match your extraction protocol.[1]

References

  • Methling, K., et al. (2009). Investigation of the in vitro metabolism of the analgesic flupirtine.[2][3] Drug Metabolism and Disposition, 37(3), 479–493.[1][2][3]

  • Scheuch, E., et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man.[1][2][4] Journal of Pharmaceutical and Biomedical Analysis, 102, 377–385.[2]

  • Siegmund, W., et al. (2015). Metabolic activation and analgesic effect of flupirtine in healthy volunteers, influence of the polymorphic NAT2, UGT1A1 and GSTP1. British Journal of Clinical Pharmacology, 79(3), 501–513.[1][2]

Sources

Validation & Comparative

Comparative Guide: Flupirtine-N6-beta-D-Glucuronide as a Hepatotoxicity Risk Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates Flupirtine-N6-beta-D-Glucuronide as a mechanistic biomarker for assessing metabolic shunting in flupirtine-associated hepatotoxicity. It compares this specific metabolite against downstream toxicity markers (Mercapturic Acids) and traditional liver injury indicators (ALT/AST).

Executive Summary: The Metabolic Fork in the Road

Flupirtine, a selective neuronal potassium channel opener (SNEPCO), was withdrawn from the European market in 2018 due to idiosyncratic drug-induced liver injury (DILI). The toxicity is not driven by the parent drug but by the formation of reactive quinone diimines via peroxidase-mediated oxidation.

Flupirtine-N6-beta-D-Glucuronide (Flupirtine-N-Gluc) represents the critical "safety shunt." It is the product of Phase II conjugation (primarily via UGT1A1 and UGT1A4) that competes directly with the bioactivation pathway.

  • High Glucuronidation: Safe clearance.

  • Low Glucuronidation: Potential shunting toward oxidative bioactivation (Quinone Diimines)

    
     Hepatocellular necrosis.
    

This guide compares the utility of monitoring the N-Glucuronide (as a proxy for metabolic safety capacity) versus alternative biomarkers of active injury.

Mechanistic Comparison: The Biomarker Landscape

The following table compares Flupirtine-N-Gluc against the "Culprit" (Quinone Diimine) and the "Aftermath" (ALT/AST).

FeatureBiomarker A: Flupirtine-N6-Glucuronide Alternative B: Quinone Diimine (QDI) Alternative C: Mercapturic Acids (M-424) Alternative D: ALT / AST
Role Safety Indicator (Detoxification Capacity)Toxicity Trigger (Reactive Intermediate)Exposure Marker (Confirmed Bioactivation)Damage Marker (Cell Death)
Stability High (in slightly acidic pH)Extremely Low (t½ < seconds)High (Stable end-product)High (Circulating enzymes)
Detectability Direct LC-MS/MS (Plasma/Urine)Indirect only (via adducts)Direct LC-MS/MS (Urine)Standard Clinical Assay
Predictive Value High: Low levels imply risk of shunting.N/A: Cannot measure directly in vivo.Medium: Indicates oxidation occurred, but not necessarily damage.Low: Lagging indicator (damage already done).
Experimental Use UGT Phenotyping / Metabolic Flux AnalysisTrapping assays (Glutathione)Urine monitoring for oxidative stressClinical safety monitoring
Expert Insight: The "N6" Specificity

Flupirtine has multiple nitrogen atoms capable of glucuronidation. The N6-isomer (at the secondary amine of the fluorobenzylamino group) is sterically distinct from the carbamate N-glucuronide. Distinguishing these isomers during LC-MS method development is critical, as their stability profiles differ. The N6-glucuronide is often more stable than carbamate glucuronides, which can undergo spontaneous hydrolysis or acyl migration.

Visualizing the Metabolic Shunt

The following diagram illustrates the competition between the safe glucuronidation pathway and the toxic oxidative pathway.

FlupirtineMetabolism Flupirtine Flupirtine (Parent Drug) Hydrolysis Hydrolysis (Carboxylesterase) Flupirtine->Hydrolysis N_Gluc Flupirtine-N6-beta-D-Glucuronide (SAFE BIOMARKER) Flupirtine->N_Gluc UGT1A1 / UGT1A4 (Detoxification Shunt) Oxidation Peroxidase Oxidation (Not CYP450) Flupirtine->Oxidation Metabolic Shunting (Risk Pathway) MetaboliteD Metabolite D-13223 (Active, Acetylated) Hydrolysis->MetaboliteD NAT2 Acetylation QDI Quinone Diimine (REACTIVE TOXIN) Oxidation->QDI Adducts Protein Adducts (Hepatotoxicity) QDI->Adducts Covalent Binding Mercapturic Mercapturic Acids (M-424/M-466) QDI->Mercapturic GST + Glutathione (Rescue)

Caption: The metabolic competition between UGT-mediated glucuronidation (Green) and Peroxidase-mediated oxidation (Red). Monitoring the N-Glucuronide assesses the efficiency of the detoxification shunt.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Flupirtine-N-Glucuronide

Objective: Quantify the biomarker in plasma to calculate the Glucuronide/Parent ratio.

Reagents:

  • Standard: Flupirtine-N6-beta-D-Glucuronide (Custom synthesis or enzymatic generation).

  • Internal Standard (IS): Flupirtine-d4 or Retigabine (structural analog).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma.

    • Add 10 µL of Internal Standard solution.

    • Add 300 µL of ice-cold Acetonitrile (to precipitate proteins and minimize hydrolysis).

    • Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

    • Critical Step: Transfer supernatant immediately. Do not evaporate to dryness using heat, as N-glucuronides can be thermally unstable. Dilute 1:1 with water before injection to match initial mobile phase.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5%

        
         90% B
        
      • 3.0-4.0 min: 90% B

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive mode.

    • Transitions:

      • Parent (Flupirtine): m/z 305

        
         196 (Quant).
        
      • Biomarker (Flupirtine-N-Gluc): m/z 481

        
         305 (Loss of glucuronic acid moiety).
        
    • Self-Validation Check: Monitor the "in-source fragmentation" of the Glucuronide. If you see a peak at the retention time of the Glucuronide in the Parent channel (305), lower the desolvation temperature or cone voltage.

Protocol B: Enzymatic Synthesis of the Standard

If a commercial standard is unavailable, generate it in vitro to confirm retention time.

  • Incubation: Mix Human Liver Microsomes (HLM, 1 mg/mL) with Flupirtine (50 µM).

  • Cofactor: Add UDPGA (5 mM) to initiate glucuronidation.

  • Activator: Add Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane (crucial for UGT activity).

  • Reaction: Incubate at 37°C for 60 mins.

  • Termination: Stop with ice-cold acetonitrile.

  • Verification: Analyze via LC-MS/MS looking for the m/z 481 peak. Treat with

    
    -glucuronidase to confirm the peak disappears (validating it is a glucuronide).
    

Technical Analysis: Why "N6"?

The specificity of the N6-beta-D-Glucuronide is paramount. Flupirtine contains a carbamate group which is liable to hydrolysis by carboxylesterases.[2]

  • Carbamate Glucuronides: Often unstable; can hydrolyze back to the parent drug or rearrange.

  • N6-Glucuronide (Amine conjugated): Represents a more definitive elimination product.

  • Interpretation: A high ratio of N6-Glucuronide to Mercapturic acids (M-424) suggests a "Low Risk" phenotype (efficient UGT1A1/1A4 activity). A low ratio suggests the drug is lingering and being shunted toward the peroxidase pathway.

References

  • Siegmund, W. et al. (2015).[3] "Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1."[3][4] British Journal of Clinical Pharmacology. Link

  • Methling, K. et al. (2009). "Investigation of the in vitro metabolism of the analgesic flupirtine." Drug Metabolism and Disposition. Link

  • Konishi, K. et al. (2018). "Mechanism of Flupirtine-Induced Liver Injury."[2][4][5][6][7][8] Chemical Research in Toxicology. Link

  • European Medicines Agency (EMA). (2018). "Flupirtine-containing medicinal products: Withdrawal from the market." Link

Sources

Mass spectral fragmentation pattern of Flupirtine-N6-beta-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Analysis: Flupirtine-N6-β-D-Glucuronide vs. Phase I/II Metabolites

Executive Summary & Application Context

Objective: To provide a technical guide for the identification and differentiation of Flupirtine-N6-β-D-Glucuronide (Flu-G) from its parent compound (Flupirtine) and its active N-acetylated metabolite (D-13223) using LC-MS/MS.

Significance: Flupirtine (a selective neuronal potassium channel opener) was withdrawn from the market due to idiosyncratic drug-induced liver injury (DILI).[1] Research into its metabolic pathways remains critical to understanding the toxicity mechanisms, specifically the formation of reactive quinone diimine intermediates. Distinguishing the stable, detoxified glucuronide conjugates from reactive metabolites is essential for mechanistic toxicology and retrospective forensic analysis.

Key Differentiator: The N6-glucuronide exhibits a characteristic lability under Electrospray Ionization (ESI), necessitating specific "soft" source parameters to prevent in-source fragmentation that mimics the parent drug.[1]

Experimental Protocol: LC-MS/MS Configuration

This protocol is synthesized from validated pharmacokinetic studies (Siegmund et al., 2015) and adapted to maximize glucuronide stability.[1]

A. Sample Preparation
  • Matrix: Human Plasma or Urine.[1][2][3][4]

  • Method: Protein Precipitation (PPT).[1]

    • Aliquot 100 µL plasma.[1]

    • Add 300 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diphenhydramine or d4-Flupirtine).[1]

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Inject 5-10 µL of supernatant.

    • Note: Avoid acid hydrolysis steps if intact glucuronide quantification is required.[1]

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1] Ammonium buffer is critical to suppress sodium adducts [M+Na]+ which do not fragment informatively.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold for polar glucuronides)[1]

    • 1-6 min: 10% → 90% B[1]

    • 6-8 min: 90% B (Wash)[1]

    • 8.1 min: Re-equilibration to 10% B.

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][4]

  • Source Temperature: 350°C (Reduced from standard 500°C to minimize thermal degradation of the N-glucuronide).

  • Declustering Potential (DP): 40-60 V (Keep low to prevent in-source fragmentation).[1]

  • Collision Energy (CE): Ramp 20-40 eV for product ion scans.

Fragmentation Analysis: The Fingerprint

The identification of Flupirtine-N6-β-D-Glucuronide relies on detecting the specific neutral loss of the glucuronic acid moiety, followed by the fragmentation of the aglycone core.[1]

A. Mass Spectral Characteristics
CompoundMolecular FormulaPrecursor Ion [M+H]+Key Product Ions (m/z)Retention Time (Relative)
Flupirtine (Parent) C15H17FN4O2305.1 196.1, 259.1, 109.0Mid-eluting
D-13223 (Active Met.) C17H19FN4O3347.1 305.1, 196.1, 259.1Late-eluting
Flupirtine-N6-Glucuronide C21H25FN4O8481.2 305.1 , 196.1, 259.1Early-eluting (Polar)
B. Mechanistic Fragmentation Pathway[1]
  • Primary Event (Neutral Loss): The protonated molecular ion of the glucuronide (m/z 481) undergoes a facile neutral loss of 176 Da (dehydroglucuronic acid).[1] This cleavage occurs at the glycosidic bond between the N6-nitrogen and the sugar.[1]

  • Secondary Event (Aglycone Fragmentation): The resulting fragment is the protonated flupirtine species (m/z 305).[1] This ion possesses high internal energy and immediately fragments further into the characteristic flupirtine daughters:[1]

    • m/z 259: Loss of ethanol (-46 Da) from the carbamate group.[1]

    • m/z 196: Cleavage of the benzylamino group (Diagnostic ion).

Visualization: Fragmentation Pathway[1][5]

The following diagram illustrates the dissociation pathway of Flupirtine-N6-β-D-Glucuronide, highlighting the convergence with the parent drug's fragmentation pattern.

Flupirtine_Fragmentation Glucuronide Flupirtine-N6-Glucuronide [M+H]+ m/z 481.2 Parent Flupirtine (Aglycone) [M+H]+ m/z 305.1 Glucuronide->Parent Neutral Loss -176 Da (Glucuronic Acid) Frag_259 Carbamate Cleavage Fragment m/z 259.1 Parent->Frag_259 - EtOH (46 Da) Frag_196 Benzylamino Cleavage Fragment m/z 196.1 (Base Peak) Parent->Frag_196 Major Pathway Frag_109 Fluorobenzyl Ion Fragment m/z 109.0 Parent->Frag_109 Minor Pathway Acetyl D-13223 (N-Acetyl) [M+H]+ m/z 347.1 Acetyl->Parent Loss of Acetyl (-42 Da) (In-source/MS2) Frag_259->Frag_196

Caption: MS/MS fragmentation tree showing the convergence of the N6-Glucuronide and N-Acetyl metabolite (D-13223) upon the Flupirtine aglycone core (m/z 305), followed by generation of the diagnostic m/z 196 ion.

Comparative Differentiation Strategy

To ensure scientific integrity and avoid false positives (where in-source fragmentation of the glucuronide is mistaken for the parent drug), use the following differentiation logic:

Differentiation Matrix
FeatureFlupirtine (Parent)Flupirtine-N6-GlucuronideD-13223 (Acetyl)
Precursor Ion 305.1481.2347.1
Neutral Loss Scan N/AScan for Loss of 176 Da Scan for Loss of 42 Da
Retention Time Reference (T0)Shift Earlier (More Polar)Shift Later (Less Polar)
In-Source Behavior StableLabile (Generates m/z 305 artifact)Relatively Stable
Self-Validating Workflow (The "Trap" Prevention)
  • Monitor Two Transitions:

    • Quantifier: 481.2 → 305.1 (Specific to Glucuronide).[1]

    • Qualifier: 481.2 → 196.1 (Confirms Flupirtine core).[1]

  • Chromatographic Separation: Do not rely solely on MS. The Glucuronide must elute earlier than the parent. If you see a peak at the Parent RT in the 481 channel, it is likely an adduct or noise. If you see a peak at the Glucuronide RT in the 305 channel, it is in-source fragmentation .

  • Enzymatic Hydrolysis Check: Treat a parallel sample with

    
    -glucuronidase.[1] The peak at m/z 481 should disappear, and the peak at m/z 305 (Parent) should increase proportionally.
    

References

  • Siegmund, W., et al. (2015). "Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 102, 377-385.[1][2] Link

  • Methling, K., et al. (2009). "Investigation of the in vitro metabolism of the analgesic flupirtine."[2] Drug Metabolism and Disposition, 37(3), 479-493.[1][2] Link

  • Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A, 1067(1-2), 55-72.[1] Link

  • Obermeier, M., et al. (2019). "Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry."[1] Analytical Chemistry, 91(18), 11536-11543.[1] Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.